Vistusertib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFANSTBFGBAF-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143584 | |
| Record name | AZD-2014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009298-59-2 | |
| Record name | Vistusertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vistusertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-2014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1009298-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VISTUSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vistusertib's Mechanism of Action in mTOR Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vistusertib (AZD2014) is a potent, orally bioavailable, second-generation inhibitor of the mechanistic target of rapamycin (mTOR). It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by acting as a dual ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This complete inhibition of mTOR kinase activity leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to mTOR Signaling and this compound
The mTOR signaling pathway is a crucial cellular network that integrates intracellular and extracellular cues to control cell growth and proliferation.[1] mTOR, a serine/threonine kinase, is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[2]
-
mTORC1 is a master regulator of cell growth, responding to signals such as growth factors, amino acids, and energy status. Its activation promotes protein synthesis by phosphorylating key downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival and cytoskeletal organization. A key substrate of mTORC2 is AKT, which it phosphorylates at serine 473, leading to its full activation.
First-generation mTOR inhibitors, the rapalogs, allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This can lead to a feedback activation of AKT signaling, potentially limiting their therapeutic efficacy. This compound was developed to overcome this limitation by directly inhibiting the kinase activity of both mTORC1 and mTORC2.[3] This dual inhibition results in the suppression of both S6K and AKT phosphorylation, leading to a more profound and sustained inhibition of the mTOR pathway.
Quantitative Analysis of this compound's Inhibitory Activity
This compound's potency as a dual mTORC1/mTORC2 inhibitor has been quantified through various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Source |
| IC50 (mTOR Kinase) | 2.8 nM | Cell-free kinase assay | [4] |
| IC50 (p-S6 Ser235/236) | 210 nM | Cellular assay (MDA-MB-468 cells) | [4][5] |
| IC50 (p-AKT Ser473) | 78 nM | Cellular assay (MDA-MB-468 cells) | [4][5] |
| Ki (mTOR) | Not explicitly found in search results | Kinase inhibition assay |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the isolated mTOR kinase and downstream markers of mTORC1 (p-S6) and mTORC2 (p-AKT) activity in a cellular context.
| Cell Line | Cancer Type | IC50 (Growth Inhibition) | Source |
| A2780 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| A2780cis | Cisplatin-resistant Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| OVCAR-3 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| OVCAR-4 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| OVCAR-5 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| OVCAR-8 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| SKOV3 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| IGROV1 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| HeyA8 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| TOV112D | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| TOV21G | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
| CAOV3 | Ovarian Cancer | Data on additive effect with paclitaxel, specific GI50 not provided | [6] |
Table 2: this compound Growth Inhibition (GI50) in Ovarian Cancer Cell Lines (in combination with Paclitaxel). This table highlights the broad applicability of this compound in inhibiting the growth of various cancer cell lines, though specific GI50 values for this compound alone were not detailed in the provided search results. The available data focuses on the additive effect when combined with paclitaxel.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro mTOR Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are commonly used to determine the direct inhibitory activity of compounds against mTOR kinase.
Principle: These assays measure the phosphorylation of a specific substrate by mTOR. A terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently tagged substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors of mTOR will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol Outline (LanthaScreen®):
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant mTOR: Use a truncated, active form of human mTOR. The final concentration in the assay will need to be optimized, but a starting point is around the EC80 value determined from a kinase titration curve.
-
Substrate: A GFP-tagged 4E-BP1 is a common substrate.
-
ATP: The concentration should be at or near the Km for ATP (approximately 10-20 µM for mTOR) to sensitively detect ATP-competitive inhibitors.
-
Tracer: A fluorescently labeled, ATP-competitive kinase inhibitor scaffold.
-
Antibody: A terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody.
-
Stop/Detection Buffer: TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of this compound dilutions (in 1X Kinase Buffer with DMSO) to the assay wells.
-
Add 2.5 µL of the mTOR enzyme solution.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the terbium-labeled antibody in stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for mTOR Signaling Markers
Western blotting is a fundamental technique to assess the effect of this compound on the phosphorylation status of downstream mTORC1 and mTORC2 substrates in cells.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the proteins of interest, including their phosphorylated forms.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na₃VO₄, 1 mM NaF).[7]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][9]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-S6 Ribosomal Protein (Ser235/236) (e.g., Cell Signaling Technology #4858): 1:1000 dilution.[10]
-
S6 Ribosomal Protein (e.g., Cell Signaling Technology #2217): 1:1000 dilution.[10]
-
Phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060): 1:1000 dilution.[3][10]
-
AKT (pan) (e.g., Cell Signaling Technology #4691): 1:1000 dilution.[10]
-
GAPDH or β-actin (loading control): at manufacturer's recommended dilution.
-
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Cell Viability Assay
Cell viability assays are used to determine the effect of this compound on cell proliferation and survival.
Principle: These assays measure a parameter indicative of cell viability, such as metabolic activity (MTT, MTS, CellTiter-Glo) or cell number (Hoechst staining).
Protocol Outline (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.[6]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 value.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating this compound.
Figure 1: this compound's Inhibition of the mTOR Signaling Pathway. This diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT signaling cascade and how this compound exerts its inhibitory effect on both complexes.
Figure 2: Experimental Workflow for this compound Evaluation. This flowchart outlines the key in vitro and in vivo experimental steps to characterize the efficacy and mechanism of action of a dual mTOR inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the targeting of the mTOR pathway for cancer therapy. Its ability to inhibit both mTORC1 and mTORC2 results in a more complete and durable suppression of this critical signaling network compared to first-generation mTOR inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this compound and other dual mTORC1/mTORC2 inhibitors in preclinical and clinical settings. The continued investigation into the nuanced effects of complete mTOR inhibition will be crucial for optimizing its therapeutic application and overcoming potential resistance mechanisms.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. ch.promega.com [ch.promega.com]
Vistusertib (AZD2014): A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vistusertib (AZD2014) is a potent and orally bioavailable small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase.[1] As a dual inhibitor, this compound uniquely blocks the activity of both mTOR complex 1 (mTORC1) and mTORC2, offering a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[2][3] Dysregulation of the mTOR pathway is a frequent event in a multitude of human cancers, making it a critical target for therapeutic intervention.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and key experimental protocols.
Chemical Properties
This compound is a synthetic compound with the following chemical properties:
| Property | Value |
| Chemical Formula | C₂₅H₃₀N₆O₃ |
| Molecular Weight | 462.54 g/mol [4] |
| CAS Number | 1009298-59-2[4] |
| IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide[5] |
| Solubility | Soluble in DMSO to 50 mM |
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain.[4] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a cascade of anti-proliferative and pro-apoptotic effects.
The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It is composed of two distinct multiprotein complexes, mTORC1 and mTORC2.
-
mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is the serine/threonine kinase AKT at serine 473 (S473), a phosphorylation event that is crucial for its full activation.
First-generation mTOR inhibitors, such as rapamycin, are allosteric inhibitors that primarily target mTORC1. A significant limitation of these agents is the activation of a negative feedback loop. Inhibition of mTORC1/S6K signaling can lead to the upregulation of receptor tyrosine kinases (RTKs) like IGF-1R, resulting in the activation of PI3K and subsequently, mTORC2-mediated phosphorylation and activation of AKT. This feedback loop can attenuate the anti-tumor efficacy of mTORC1 inhibitors.
This compound overcomes this limitation by inhibiting both mTORC1 and mTORC2.[3] This dual inhibition not only suppresses protein synthesis and other mTORC1-mediated processes but also prevents the compensatory activation of AKT, leading to a more profound and sustained inhibition of the entire mTOR signaling cascade.[3]
Preclinical Data
This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, both in vitro and in vivo.
In Vitro Activity
This compound exhibits potent inhibitory activity against mTOR kinase and downstream signaling components in various cancer cell lines.
| Target | Assay Type | IC₅₀ | Cell Line | Reference |
| mTOR | Cell-free | 2.8 nM | - | [2][6] |
| p-AKT (S473) | Cell-based | 80 nM | - | |
| pS6 (S235/236) | Cell-based | 200 nM | - | |
| mTORC2 (p-AKT S473) | Cell-based | 80 nM | MDA-MB-468 | [2] |
| mTORC1 (pS6 S235/236) | Cell-based | 200 nM | MDA-MB-468 | [2] |
| PI3Kα | Cell-free | 3,766 nM | - | [4] |
In Vivo Activity
In vivo studies using xenograft models have shown that this compound leads to dose-dependent tumor growth inhibition. This anti-tumor activity is associated with the modulation of both mTORC1 and mTORC2 substrates in tumor tissues.[2][4]
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| SCID Mice | Human primary ER+ breast cancer explant | 20 mg/kg, p.o. | Tumor growth inhibition | [2][6] |
| SCID Mice | MCF7 xenograft | 3.75, 7.5, and 15 mg/kg | Dose-dependent modulation of p-AKT and p-S6 | [4] |
| A2780cis xenograft-bearing mice | Ovarian Cancer | - | Significant reduction in tumor volumes with combination therapy (p=0.03) | [7] |
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[4] Following oral administration of doses between 7.5 and 15 mg/kg, a dose-dependent increase in Cmax and AUC was observed.[4]
| Dose (mg/kg) | Cmax (µM) | AUC (µM·h) |
| 7.5 - 15 | 1 - 16 | 220 - 5,042 |
Clinical Data
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, across various tumor types.
Combination Therapy in Ovarian and Non-Small Cell Lung Cancer
In a phase I trial, this compound in combination with paclitaxel showed promising activity in patients with high-grade serous ovarian cancer (HGSOC) and squamous non-small cell lung cancer (SqNSCLC).[8][9]
| Cancer Type | Number of Patients | Treatment | Response Rate | Median Progression-Free Survival | Reference |
| HGSOC | 25 | This compound + Paclitaxel | 52% | 5.8 months | [8][9] |
| SqNSCLC | 40 | This compound + Paclitaxel | >33% | Nearly 6 months | [8] |
Combination Therapy in Endometrial Cancer
The VICTORIA phase 1/2 trial evaluated this compound in combination with anastrozole in patients with hormone receptor-positive recurrent or metastatic endometrial cancer.[10][11]
| Treatment Arm | Number of Patients | 8-week Progression-Free Rate | Overall Response Rate | Median Progression-Free Survival | Reference |
| This compound + Anastrozole | 49 | 67.3% | 24.5% | 5.2 months | [10][11] |
| Anastrozole alone | 24 | 39.1% | 17.4% | 1.9 months | [10][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are generalized protocols for key assays.
Western Blotting for mTOR Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.
Materials:
-
Cancer cell lines of interest
-
This compound (AZD2014)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., anti-p-S6K, anti-p-S6, anti-p-AKT S473, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Normalize phosphoprotein levels to their respective total protein levels.[8]
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound (AZD2014)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC₅₀ value.
Immunohistochemistry (IHC) for In Vivo Target Modulation
This protocol is for assessing the levels of mTOR pathway proteins in tumor tissue from xenograft models.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., hydrogen peroxide, protein block)
-
Primary antibodies (e.g., anti-p-S6, anti-p-AKT)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a protein blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: The staining intensity and percentage of positive cells can be scored to assess target modulation.
Conclusion
This compound (AZD2014) is a promising therapeutic agent that effectively targets both mTORC1 and mTORC2. Its ability to overcome the resistance mechanisms associated with first-generation mTOR inhibitors makes it a valuable candidate for further investigation in various cancer types. The preclinical and clinical data summarized in this guide highlight its potential, particularly in combination with other anti-cancer therapies. The provided experimental protocols offer a framework for researchers to further explore the activity and mechanism of action of this dual mTOR inhibitor.
References
- 1. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. e-century.us [e-century.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C25H30N6O3 | CID 25262792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Pre-clinical evaluation of AZD-2014, a novel mTORC1/2 dual inhibitor, against renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Vistusertib: A Dual mTORC1/mTORC2 Inhibitor Targeting the PI3K/Akt/mTOR Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its deregulation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2][3][5] Vistusertib (AZD2014) is a potent, orally bioavailable, ATP-competitive inhibitor of mTOR, distinguishing itself from earlier allosteric inhibitors like rapamycin by targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[6][7][8] This dual inhibitory action leads to a more comprehensive blockade of the mTOR pathway, preventing the feedback activation of Akt signaling often observed with mTORC1-specific inhibitors.[6][9] This document provides a detailed technical overview of this compound's mechanism of action, a summary of its preclinical and clinical efficacy, and relevant experimental methodologies.
The PI3K/Akt/mTOR Pathway and the Rationale for Dual Inhibition
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Akt then modulates a variety of downstream targets, including the mTORC1 and mTORC2 complexes.
-
mTORC1 primarily regulates protein synthesis, cell growth, and metabolism through the phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6][10]
-
mTORC2 is responsible for the full activation of Akt through phosphorylation at Serine 473 (Ser473), and it also plays a role in cytoskeletal organization.[6][10][11]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that only partially suppress mTORC1 activity and do not inhibit mTORC2.[12][13][14] A significant limitation of these agents is the induction of a negative feedback loop that leads to the activation of Akt, potentially compromising their antitumor efficacy.[6][9][12] this compound, as a dual mTORC1/mTORC2 inhibitor, overcomes this limitation by directly inhibiting the kinase activity of both complexes, resulting in a more profound and sustained inhibition of the pathway.[6][9]
Quantitative Preclinical Data
This compound has demonstrated potent inhibitory activity against mTOR in both biochemical and cellular assays across a range of cancer cell lines.
| Parameter | Value | Assay Type | Reference |
| mTOR Kinase IC50 | 2.81 nM | Cell-free recombinant mTOR enzyme assay | [7][8][15] |
| PI3Kα IC50 | 3.766 µM | Cell-free kinase assay | [7][15] |
| mTORC1 Cellular IC50 (pS6) | 210 nM (mean) | Western blot in MDA-MB-468 cells | [7][15] |
| mTORC2 Cellular IC50 (pAkt S473) | 78 nM (mean) | Western blot in MDA-MB-468 cells | [7][15] |
| mTORC1 Cellular IC50 (pS6) | 0.2 µM | Western blot in MDA-MB-468 cells | [8] |
| mTORC2 Cellular IC50 (pAkt S473) | 0.08 µM | Western blot in MDA-MB-468 cells | [8] |
| p-AKT (S473) in vivo IC50 | 0.119 µM (total) | Pharmacodynamic analysis in MCF7 xenografts | [15] |
| p-S6 in vivo IC50 | 0.392 µM | Pharmacodynamic analysis in MCF7 xenografts | [15] |
Key Preclinical and Clinical Findings
In Vitro Studies
-
Broad Antiproliferative Activity: this compound exhibits broad antiproliferative effects across multiple tumor cell lines, including those with acquired resistance to hormonal therapy and rapalogs.[1][13][14]
-
Induction of Apoptosis and Cell Cycle Arrest: In hepatocellular carcinoma (HCC) cells, this compound induced more profound apoptosis and cell cycle arrest compared to rapamycin.[6]
-
Inhibition of Cell Migration and Invasion: this compound has been shown to be more efficacious than rapamycin in inhibiting the migration, invasion, and epithelial-mesenchymal transition (EMT) progression of HCC cells.[6]
-
Synergy with Other Agents: The combination of this compound and paclitaxel has shown additive growth inhibition in a panel of ovarian cancer cell lines.[12][16] In estrogen receptor-positive (ER+) breast cancer models, this compound in combination with fulvestrant induces tumor regressions.[1]
In Vivo Studies
-
Dose-Dependent Tumor Growth Inhibition: this compound induces dose-dependent tumor growth inhibition in various xenograft and primary explant models.[1][7][15]
-
Modulation of mTORC1 and mTORC2 Substrates: The antitumor activity of this compound is associated with the modulation of both mTORC1 and mTORC2 substrates in vivo.[1][12][16]
-
Combination Efficacy: In a cisplatin-resistant ovarian cancer xenograft model, the combination of this compound and paclitaxel resulted in a significant reduction in tumor volumes, an effect not observed with either agent alone.[12][16]
Clinical Trials
This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.
-
Ovarian and Lung Cancer: A phase IB study combining this compound with weekly paclitaxel in patients with high-grade serous ovarian cancer and squamous non-small-cell lung cancer demonstrated promising response rates of 52% and 35%, respectively.[17][18] The median progression-free survival in both cohorts was 5.8 months.[17]
-
Endometrial Cancer: The VICTORIA phase I/II trial investigated this compound in combination with anastrozole in patients with hormone receptor-positive recurrent or metastatic endometrial cancer. The combination showed a clinically meaningful improvement in the 8-week progression-free rate (67.3% vs. 39.1%) and median progression-free survival (5.2 vs. 1.9 months) compared to anastrozole alone, with a manageable safety profile.[19][20][21]
-
Glioblastoma: A phase I study in patients with recurrent glioblastoma in combination with temozolomide found the combination to be well-tolerated.[22]
-
Neurofibromatosis 2 (NF2): A phase II trial in patients with NF2 and progressive meningiomas showed high rates of stable disease, although the dosing regimen was poorly tolerated.[23]
Experimental Protocols
Western Blot Analysis for Pathway Inhibition
This protocol is a generalized procedure based on methodologies described in the cited literature for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[6][16][24][25][26]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 2 to 72 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a standard assay such as the BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 50 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4EBP1 (Thr37/46), total 4EBP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Cell Viability/Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on cell viability, based on common techniques like MTS or Hoechst staining.[16]
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000–5,000 cells per well and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and/or other compounds (e.g., paclitaxel) for a specified period, typically 72 hours.[16]
-
Viability Measurement:
-
For MTS/WST-1 assays: Add the reagent to each well and incubate for a specified time. Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.
-
For Hoechst staining: Fix the cells with formaldehyde, stain with Hoechst 33258, and count the number of stained nuclei using an automated cell imager.[16]
-
-
Data Analysis: Normalize the results to a day 0 reading or a vehicle-treated control. Calculate the GI50 (the concentration that causes 50% growth inhibition) or IC50 using appropriate software.[16]
In Vitro mTOR Kinase Assay
This is a generalized protocol for measuring the direct inhibitory effect of this compound on mTOR kinase activity.[27][28]
-
Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293) and immunoprecipitate the mTORC1 complex using an antibody against a component like Raptor.
-
Kinase Reaction: Resuspend the immunoprecipitated complex in a kinase assay buffer. Initiate the reaction by adding a substrate (e.g., purified GST-4E-BP1), ATP, and varying concentrations of this compound.[27]
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[27]
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Data Analysis: Quantify the level of substrate phosphorylation at each this compound concentration to determine the IC50.
Conclusion
This compound is a potent dual mTORC1 and mTORC2 inhibitor that effectively abrogates signaling through the PI3K/Akt/mTOR pathway. Its ability to prevent the feedback activation of Akt provides a significant advantage over first-generation mTOR inhibitors. Preclinical and clinical data have demonstrated its broad antitumor activity, both as a single agent and in combination with other therapies, across a range of solid tumors. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the mTOR pathway. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dramatic antitumor effects of the dual mTORC1 and mTORC2 inhibitor AZD2014 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. oncotarget.com [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. curetoday.com [curetoday.com]
- 19. icm.unicancer.fr [icm.unicancer.fr]
- 20. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor-Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. A phase I study of this compound (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme: a CCTG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 28. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
Vistusertib (AZD2014): A Technical Guide to Preclinical Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vistusertib, also known as AZD2014, is a potent and orally bioavailable small-molecule inhibitor targeting the kinase activity of the mechanistic target of rapamycin (mTOR).[1][2][3] As a second-generation mTOR inhibitor, it distinguishes itself by acting as an ATP-competitive inhibitor that blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibition overcomes the limitations of earlier allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to compensatory feedback activation of the PI3K/AKT pathway via mTORC2.[6] This document provides an in-depth technical overview of the preclinical pharmacokinetic (PK) profile of this compound in key animal models, summarizing available quantitative data and outlining typical experimental protocols.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anti-neoplastic effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cellular growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers. This compound's dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of downstream signaling. Inhibition of mTORC1 prevents the phosphorylation of its key substrates, S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell growth.[1][4] Concurrently, inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a key event for full AKT activation, thereby shutting down a crucial cell survival signal.[1][4]
Preclinical Pharmacokinetic Experimental Protocols
The characterization of a drug candidate's pharmacokinetic profile is essential for translating preclinical findings to clinical settings.[7] It involves understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8]
General Experimental Workflow
Preclinical PK studies typically follow a standardized workflow to ensure robust and reproducible data.[9] Mice and rats are the most common species for initial in vivo PK screening.[9][10] The process involves administering the compound via different routes, most commonly intravenous (IV) for direct systemic exposure and peroral (PO) to assess oral bioavailability, followed by serial blood sampling and bioanalysis.[9]
Methodologies for this compound Studies
Specific preclinical studies for this compound have employed various animal models to characterize its PK and metabolic profile.
-
Metabolism and Excretion Study in Rats :
-
Dosing : A single oral dose of radiolabeled [¹⁴C]-Vistusertib was administered.[2][3]
-
Sample Collection : Plasma, urine, and feces were collected over time to track the distribution and excretion of the radiolabeled compound and its metabolites.[2][3]
-
Bioanalysis : High-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) was used to separate and identify the parent drug and its metabolites.
-
Endpoints : Determination of major metabolites, percentage of parent drug and metabolites in plasma, and the primary routes and extent of excretion.[2][3]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Study in Mice :
-
Animal Model : Severe combined immunodeficient (SCID) mice bearing human cancer cell line xenografts (e.g., MCF7 breast cancer).[4]
-
Dosing : this compound was administered orally at various doses (e.g., 3.75, 7.5, and 15 mg/kg) as single or repeat doses.[4]
-
Sample Collection : Plasma samples were collected at multiple time points to determine drug concentration. Tumor tissue was also collected to assess the inhibition of target biomarkers (pharmacodynamics).[4]
-
Bioanalysis : this compound concentrations in plasma were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Endpoints : Key PK parameters (Cmax, AUC) were calculated. The relationship between plasma drug concentration and the inhibition of mTORC1 (p-S6) and mTORC2 (p-AKT) biomarkers in tumor tissue was established.[4]
-
Summary of Preclinical Pharmacokinetic Data
The following table summarizes the key quantitative pharmacokinetic parameters for this compound derived from studies in rat and mouse models.
| Parameter | Animal Model | Dosing & Route | Value | Citation |
| Absorption | ||||
| Bioavailability (F) | Preclinical Models | Oral | 29% | [2][3] |
| Predicted Half-life (t½) | Rat | Single Oral Dose | ~4 hours | [2][3] |
| Distribution | ||||
| Cmax | SCID Mice | 7.5 - 15 mg/kg, Oral | 1 - 16 µM (dose-dependent) | [4] |
| AUC | SCID Mice | 7.5 - 15 mg/kg, Oral | 220 - 5,042 µM·h (dose-dependent) | [4] |
| Plasma Protein Binding | Human Plasma (in vitro) | N/A | 95% | [2][3] |
| Metabolism | ||||
| Primary Metabolites | Rat | Single Oral Dose | N-hydroxymethyl (~25% of parent AUC)Desmethyl (~10% of parent AUC) | [2][3] |
| Primary Metabolic Enzymes | Human Hepatocytes (in vitro) | N/A | CYP3A5 and CYP2C8 (major)CYP3A4 (minor contribution) | [3] |
| Excretion | ||||
| Fecal Excretion | Rat | Single Oral Dose ([¹⁴C]) | ~85% of administered radioactivity | [2][3] |
| Urinary Excretion | Rat | Single Oral Dose ([¹⁴C]) | ~2% of administered radioactivity | [2][3] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
A critical aspect of preclinical evaluation is establishing the relationship between drug exposure (PK) and the desired biological effect (PD). For this compound, studies have successfully linked plasma concentrations to the modulation of its intended targets in tumor tissues. In xenograft models, administration of this compound led to dose-dependent increases in Cmax and AUC, which correlated well with the inhibition of both the mTORC1 biomarker p-S6 and the mTORC2 biomarker p-AKT.[4] This relationship provides a strong rationale for dose selection in clinical trials, ensuring that plasma concentrations are sufficient to achieve meaningful target engagement and, consequently, anti-tumor activity.
Conclusion
Preclinical studies in animal models demonstrate that this compound (AZD2014) possesses pharmacokinetic properties suitable for an orally administered anti-cancer agent. It is absorbed orally, with dose-dependent exposure observed in mice.[4] The compound is extensively metabolized, with primary clearance occurring via the feces.[2][3] Crucially, a clear relationship between plasma concentration and robust inhibition of both mTORC1 and mTORC2 pathways has been established in vivo.[4] This comprehensive preclinical PK and PD profile has provided a solid foundation for the ongoing clinical development of this compound as a promising targeted therapy for various malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. allucent.com [allucent.com]
- 8. biotechfarm.co.il [biotechfarm.co.il]
- 9. admescope.com [admescope.com]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. First-in-Human Pharmacokinetic and Pharmacodynamic Study of the Dual m-TORC 1/2 Inhibitor AZD2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
Vistusertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vistusertib, also known as AZD2014, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (mTOR). As a dual inhibitor of both mTORC1 and mTORC2 complexes, it represents a significant advancement over earlier mTOR inhibitors, such as rapamycin analogs, which primarily target mTORC1. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a synthetic, orally bioavailable small molecule.[1] Its chemical identity is well-defined, and its key properties are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | PubChem[1] |
| Chemical Formula | C₂₅H₃₀N₆O₃ | PubChem[1] |
| Molecular Weight | 462.5 g/mol | PubChem[1] |
| CAS Number | 1009298-59-2 | Selleck Chemicals[2] |
| Canonical SMILES | C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | PubChem[1] |
| InChI Key | JUSFANSTBFGBAF-IRXDYDNUSA-N | PubChem[1] |
| Nature | Synthetic | Abcam[3] |
| Solubility | Soluble in DMSO to 50 mM | Abcam[3] |
Synthesis of this compound
Detailed, step-by-step synthesis protocols for this compound are proprietary and not extensively published in peer-reviewed literature. However, based on patent literature and common organic synthesis strategies for similar heterocyclic compounds, the synthesis likely involves a multi-step process. A plausible synthetic route would center on the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by the attachment of the side chains.
Conceptual Synthetic Workflow:
The synthesis would likely begin with a substituted pyridine precursor, which is then used to build the fused pyrimidine ring. The two (3S)-3-methylmorpholin-4-yl groups and the N-methylbenzamide moiety would be introduced through sequential nucleophilic substitution and amide coupling reactions. The stereochemistry of the methylmorpholinyl groups is a critical aspect of the synthesis, likely established using a chiral starting material or through asymmetric synthesis methods.[4]
Caption: A high-level conceptual workflow for the synthesis of this compound.
Mechanism of Action: Dual mTORC1/2 Inhibition
This compound functions as an ATP-competitive inhibitor of mTOR kinase, a critical node in the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Unlike first-generation mTOR inhibitors (rapalogs) that allosterically inhibit mTORC1, this compound binds to the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[5]
-
Inhibition of mTORC1: This leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This action suppresses protein synthesis and cell growth.[2]
-
Inhibition of mTORC2: This is a key advantage of this compound. mTORC2 is responsible for the phosphorylation and full activation of AKT at serine 473 (pAKT S473). By inhibiting mTORC2, this compound blocks this crucial step, leading to a feedback inhibition of the PI3K pathway and inducing apoptosis.[2]
Caption: this compound dually inhibits mTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.
Quantitative Data
In Vitro Potency
This compound has demonstrated high potency in both biochemical and cellular assays.
| Target | Assay Type | IC₅₀ | Source |
| mTOR | Cell-free enzymatic assay | 2.8 nM | Selleck Chemicals[2] |
| p-AKT (S473) | Cellular assay (MDAMB468 cells) | 78 nM | MedChemExpress[7] |
| pS6 (S235/236) | Cellular assay (MDAMB468 cells) | 210 nM | MedChemExpress[7] |
| PI3Kα | Cell-free enzymatic assay | 3,766 nM | TargetMol[8] |
Clinical Efficacy Data
Clinical trials have evaluated this compound in combination with other agents across various cancers.
| Trial / Cancer Type | Treatment Arms | Primary Endpoint | Result | Source |
| VICTORIA / Endometrial Cancer | This compound + Anastrozole (V+A) vs. Anastrozole alone (A) | Progression-Free Rate at 8 weeks (8wk-PFR) | 67.3% (V+A) vs. 39.1% (A) | JAMA Oncology[9] |
| VICTORIA / Endometrial Cancer | This compound + Anastrozole (V+A) vs. Anastrozole alone (A) | Median Progression-Free Survival (PFS) | 5.2 months (V+A) vs. 1.9 months (A) | JAMA Oncology[9] |
| TAX-TORC / Ovarian Cancer | This compound + Paclitaxel | RECIST Response Rate | 52% (13/25 patients) | Annals of Oncology[10] |
| TAX-TORC / Ovarian Cancer | This compound + Paclitaxel | Median Progression-Free Survival (PFS) | 5.8 months | Annals of Oncology[10] |
| TAX-TORC / Squamous NSCLC | This compound + Paclitaxel | RECIST Response Rate | 35% (8/23 patients) | Annals of Oncology[10] |
| TAX-TORC / Squamous NSCLC | This compound + Paclitaxel | Median Progression-Free Survival (PFS) | 5.8 months | Annals of Oncology[10] |
Key Experimental Protocols
While specific, detailed protocols from individual studies are not publicly available, this section outlines the generalized methodologies for key experiments used to characterize this compound.
In Vitro Western Blot for Pathway Inhibition
This protocol is a standard method to assess the phosphorylation status of mTOR pathway proteins.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., MDAMB468, HeyA8, SKOV3) and allow them to adhere.[5][11] Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-AKT (S473), p-S6K, p-S6 (S235/236), and total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A standard workflow for Western blot analysis of mTOR pathway inhibition.
In Vivo Tumor Xenograft Study
This protocol describes a common approach to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF7, A2780CisR).[5][6] Implant a specific number of cells (e.g., 3x10⁵ to 5x10⁶) subcutaneously or orthotopically into the flank or relevant tissue of immunocompromised mice (e.g., BALB/c nude or SCID).[5][13]
-
Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., CMC-Na suspension).[14] Administer the drug orally (p.o.) according to the study's dosing schedule (e.g., daily, or intermittently).[2] The control group receives the vehicle only.
-
Monitoring: Measure tumor volumes with calipers two to three times per week.[13] Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).[5]
Conclusion
This compound is a highly potent dual mTORC1/2 inhibitor with a well-characterized chemical structure and mechanism of action. Its ability to block both mTOR complexes provides a more comprehensive inhibition of the PI3K/AKT/mTOR pathway compared to earlier agents. Preclinical and clinical data demonstrate its potential as an effective anti-neoplastic agent, particularly in combination with other targeted therapies. This guide provides a foundational understanding for researchers and clinicians working on the development and application of next-generation mTOR pathway inhibitors.
References
- 1. This compound | C25H30N6O3 | CID 25262792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (AZD2014) (CAS 1009298-59-2) | Abcam [abcam.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I study of this compound (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme: a CCTG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
- 9. icm.unicancer.fr [icm.unicancer.fr]
- 10. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Phospho-S6 Kinase, a Protein Involved in the Compensatory Adaptive Response, Increases the Efficacy of Paclitaxel in Reducing the Viability of Matrix-Attached Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. selleckchem.com [selleckchem.com]
Vistusertib (AZD2014): A Comprehensive Technical Guide on Target Selectivity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vistusertib (AZD2014) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology.[3] this compound distinguishes itself from earlier allosteric mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR directly, thereby inhibiting both of its functional complexes: mTORC1 and mTORC2.[4][5] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers.[1] This technical guide provides an in-depth overview of this compound's target selectivity, kinase profile, and the experimental methodologies used for its characterization.
Target Selectivity and Potency
This compound demonstrates high potency against mTOR kinase in biochemical assays and effectively inhibits both mTORC1 and mTORC2 activity in cellular contexts.[2][4] Its selectivity for mTOR over other kinases, particularly within the PI3K family, is a key characteristic of its pharmacological profile.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Biochemical Assays | |
| Target | IC50 (nM) |
| Recombinant mTOR enzyme | 2.81 |
| PI3Kα | 3766 |
| Cellular Assays (MDA-MB-468 human breast cancer cells) | |
| Target/Biomarker | IC50 (nM) |
| mTORC2 (p-AKT Ser473) | 78 |
| mTORC1 (p-S6 Ser235/236) | 210 |
| In Vivo Pharmacodynamic Assays (MCF7 xenografts) | |
| Target/Biomarker | IC50 (µM) |
| p-AKT | 0.119 |
| p-S6 | 0.392 |
Data sourced from multiple references.[2][4][6][7]
Kinase Profile
This compound exhibits a high degree of selectivity for mTOR kinase. Widespread kinome screening has been conducted to assess its off-target activity.
Kinase Panel Screening
In a comprehensive kinase panel of 220 different kinases, this compound was tested for its inhibitory activity. At a concentration of 10 µM, only one kinase, Wnk2, showed greater than 50% inhibition.[4] In a separate competition binding assay against 393 kinases, this compound, at a concentration of 1 µM, demonstrated no or only weak binding to the vast majority of the kinases tested.[4][5] This indicates a very high selectivity profile for mTOR.
Signaling Pathway Inhibition
This compound's mechanism of action involves the direct inhibition of mTOR kinase, which is a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cellular processes such as protein synthesis, cell growth, and survival.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Protocols
The characterization of this compound's kinase profile and cellular activity relies on a set of robust biochemical and cell-based assays.
Biochemical mTOR Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of mTOR.
Methodology:
-
Enzyme and Substrate: A recombinant, truncated FLAG-tagged mTOR enzyme (amino acids 1362–2549), expressed in HEK293 cells, is utilized.[8] A biotinylated p70S6K peptide serves as the substrate.
-
Assay Principle: The assay is often performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[9] The phosphorylation of the biotinylated substrate by mTOR is detected using a terbium-labeled anti-phospho-p70S6K antibody.
-
Procedure:
-
The mTOR enzyme is incubated with varying concentrations of this compound in a suitable kinase buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
After a defined incubation period, the detection reagents (e.g., streptavidin-XL665 and the terbium-labeled antibody) are added.
-
The TR-FRET signal is measured, and the IC50 values are calculated from the dose-response curves.
-
Cellular Western Blot Analysis for mTORC1 and mTORC2 Substrate Phosphorylation
This method assesses the ability of this compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation status of key downstream substrates.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468 or MCF7) are cultured to a suitable confluency and then treated with a dose range of this compound for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of mTORC1 and mTORC2 substrates (e.g., anti-phospho-S6 ribosomal protein (Ser235/236) and anti-phospho-AKT (Ser473)). Antibodies against the total forms of these proteins are used as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
Cell Viability Assay
Cell viability assays are employed to determine the anti-proliferative effects of this compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.
Methodology:
-
Cell Seeding: Cells are seeded in an opaque-walled 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for a period of 72 hours.
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The data is used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for characterizing this compound's activity.
Conclusion
This compound (AZD2014) is a highly potent and selective dual mTORC1 and mTORC2 inhibitor. Its favorable kinase selectivity profile, characterized by minimal off-target activity, underscores its potential as a targeted therapeutic agent. The robust biochemical and cellular methodologies outlined in this guide are fundamental for the continued investigation and development of this compound and other kinase inhibitors in the field of oncology.
References
- 1. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe AZD2014 | Chemical Probes Portal [chemicalprobes.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Oral Bioavailability and Formulation of Vistusertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vistusertib (AZD2014) is an orally bioavailable, potent, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3][4][5] As a critical regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target.[6][7][8][9][10] this compound's ability to inhibit both mTORC1 and mTORC2 offers a more comprehensive blockade of this pathway compared to earlier mTOR inhibitors. This guide provides a detailed overview of the oral bioavailability, pharmacokinetics, and formulation considerations for this compound, intended for professionals in the field of drug development.
Oral Bioavailability and Pharmacokinetics
This compound was designed for oral administration and demonstrates rapid absorption following oral intake.[1][11] Preclinical and clinical studies have characterized its pharmacokinetic profile, highlighting its potential as an effective oral therapeutic agent.
Preclinical Data
In preclinical studies, the oral bioavailability of this compound has been reported to be 29% in one study and 40% in rats in another.[1][] These studies were crucial in establishing the initial proof-of-concept for its oral delivery.
Clinical Data
In human subjects, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) observed to be less than 1.2 hours in a study with 14C-labelled this compound, and between 0.5 and 1 hour in another clinical study.[1][11] The terminal elimination half-life of the drug is approximately 3 hours.[1]
Pharmacokinetic analyses from clinical trials have shown that the exposure to this compound, as measured by the area under the curve (AUC), increases in an approximately dose-proportional manner.[13] Following a single oral dose of 14C-labelled this compound, over 90% of the administered radioactivity was recovered, with the majority found in feces (around 80%) and a smaller portion in urine (around 12%).[11] This indicates that hepatic metabolism is the primary route of elimination for this compound.[11] The parent, unchanged drug constitutes about 78% of the circulating radioactivity in plasma.[11]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 29% | Preclinical | [1] |
| Oral Bioavailability | 40% | Rat (Preclinical) | [] |
| Time to Maximum Concentration (Tmax) | < 1.2 hours | Human | [11] |
| Time to Maximum Concentration (Tmax) | 0.5 - 1 hour | Human | [1] |
| Terminal Half-life (t1/2) | ~3 hours | Human | [1] |
| Primary Route of Excretion | Feces (~80%) | Human | [11] |
| Circulating Unchanged Drug | ~78% | Human | [11] |
Formulation Strategies for Oral Delivery
The aqueous solubility of a drug is a critical factor influencing its oral bioavailability. This compound is described as being soluble in DMSO but not in water, which presents a challenge for oral formulation.[5][14][15] To overcome the limitations of its predecessor, AZD8055, which had low oral bioavailability in rats (12%), this compound was developed with improved water solubility (>600μM).[]
While specific details of the commercial formulation are not extensively published, the clinical development of this compound would have necessitated a formulation that ensures adequate dissolution and absorption from the gastrointestinal tract. For poorly water-soluble drugs like this compound, common formulation strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology can be employed to increase the surface area of the drug, thereby enhancing the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be used to improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Use of Solubilizing Excipients: The inclusion of surfactants, co-solvents, and other solubilizing agents in the tablet or capsule formulation can aid in the dissolution of the drug.
In clinical trials, this compound has been administered orally in various doses, typically as tablets or capsules, for twice-daily dosing regimens.[13][16][17][18]
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of oral bioavailability and the development of a robust oral formulation.
In Vitro Dissolution Testing for Poorly Soluble Drugs
A well-designed in vitro dissolution test is a critical tool for formulation development and quality control. For a poorly soluble drug like this compound, the following considerations are important:
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle) are commonly used.[19]
-
Media Selection: The dissolution media should be selected to mimic the physiological conditions of the gastrointestinal tract. This typically involves testing at different pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the stomach and different regions of the small intestine.[19][20][21] For poorly soluble drugs, the use of biorelevant media containing surfactants (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, and FeSSIF - Fed State Simulated Intestinal Fluid) is often necessary to achieve adequate sink conditions and better predict in vivo performance.[20]
-
Agitation: The stirring speed should be carefully selected to be discriminatory for different formulations without being overly aggressive. Typical speeds are 50-100 rpm for the basket method and 50-75 rpm for the paddle method.[22]
-
Sampling and Analysis: Samples are withdrawn at predetermined time points and analyzed using a validated analytical method, such as HPLC, to determine the concentration of the dissolved drug.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models and humans are the definitive method for determining oral bioavailability. A typical protocol involves:
-
Dosing: The drug is administered orally (e.g., by gavage in animals or as a tablet/capsule in humans) and intravenously (to determine the absolute bioavailability). The formulation used for oral dosing should be the one intended for clinical use or a well-characterized suspension/solution for preclinical studies.
-
Blood Sampling: Blood samples are collected at various time points post-dosing to capture the absorption, distribution, metabolism, and excretion phases of the drug.
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
This compound Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes and is often hyperactivated in cancer. This compound's dual inhibition of both mTORC1 and mTORC2 results in a more complete shutdown of mTOR signaling.
-
mTORC1 Inhibition: this compound inhibits mTORC1, which in turn prevents the phosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.[23][24]
-
mTORC2 Inhibition: By inhibiting mTORC2, this compound prevents the phosphorylation and full activation of Akt at serine 473. This is significant because Akt is a key upstream activator of mTORC1 and also has other pro-survival functions.[15][23][25]
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a promising oral therapeutic agent that effectively targets the PI3K/Akt/mTOR pathway. Its rapid absorption and predictable pharmacokinetics support its clinical development. The formulation of this compound is a key aspect of its development, given its low aqueous solubility. A thorough understanding of its oral bioavailability, pharmacokinetic profile, and the application of appropriate formulation strategies and experimental protocols are essential for the successful clinical translation of this targeted cancer therapy.
References
- 1. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C25H30N6O3 | CID 25262792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase I study of orally administered 14Carbon-isotope labelled-vistusertib (AZD2014), a dual TORC1/2 kinase inhibitor, to assess the absorption, metabolism, excretion, and pharmacokinetics in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy this compound | 1009298-59-2 | >98% [smolecule.com]
- 15. This compound (AZD2014) (CAS 1009298-59-2) | Abcam [abcam.com]
- 16. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase I study of this compound (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme: a CCTG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agnopharma.com [agnopharma.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. oncotarget.com [oncotarget.com]
- 24. First-in-Human Pharmacokinetic and Pharmacodynamic Study of the Dual m-TORC 1/2 Inhibitor AZD2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note and Protocol: Vistusertib In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vistusertib, also known as AZD2014, is a potent and orally bioavailable small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase activity of mTOR with a high degree of selectivity.[3] this compound is distinguished from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[4][5] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a critical role in cell growth, proliferation, survival, and metabolism.[1][6] These characteristics make this compound a valuable tool for cancer research and a promising candidate for antineoplastic therapies.[2][7]
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates numerous cellular processes. This compound exerts its effects by inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit for two distinct protein complexes: mTORC1 and mTORC2.[5]
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of key downstream effectors, including the S6 ribosomal protein (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[8] This action disrupts protein synthesis and cell cycle progression.[7]
-
mTORC2 Inhibition: Unlike rapalogs, this compound also inhibits mTORC2, which is responsible for the full activation of Akt via phosphorylation at the Ser473 residue.[3][5] By blocking this step, this compound abrogates a critical survival signal and can overcome feedback activation of Akt that often leads to resistance to mTORC1-specific inhibitors.[4][8]
The dual inhibition of both complexes results in suppressed cell proliferation, cell cycle arrest, and the induction of apoptosis in sensitive cancer cell lines.[7][9]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both cell-free enzymatic assays and cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| mTOR Kinase | Cell-Free Enzymatic Assay | ~2.8 nM | [3][5][7] |
| Cellular Targets | |||
| p-AKT (Ser473) in MDAMB468 cells | Cellular Assay | 78 nM | [3][5] |
| p-S6 (Ser235/236) in MDAMB468 cells | Cellular Assay | 210 nM | [3][5] |
| Cell Viability | |||
| Ovarian Cancer Cell Lines | Growth Inhibition (GI50) | Additive effect with paclitaxel observed across a panel of 12 cell lines. | [10] |
| Lung Cancer Cell Lines (A549, PC-9) | MTT Assay | Dose-dependent inhibition of proliferation observed. | [11] |
| Breast Cancer Cell Lines (ER+) | Growth Inhibition | Induces growth inhibition and cell death. | [7][12] |
Experimental Protocol: In Vitro Cell Viability Assay (MTT-Based)
This protocol provides a method for determining the effect of this compound on the viability of adherent cancer cells using a colorimetric MTT assay. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]
Materials and Reagents
-
This compound (AZD2014, Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[13]
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Stock Solution Preparation:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a background control.[14]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range might be 1 nM to 10 µM.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (e.g., <0.1%).[9]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log-transformed drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C25H30N6O3 | CID 25262792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. icm.unicancer.fr [icm.unicancer.fr]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
- 10. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Determining Vistusertib IC50 Values in Cancer Cell Lines
Abstract
Vistusertib (AZD2014) is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Its function is critical in regulating cell growth, proliferation, and survival, making it a key target in cancer therapy. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, and inhibiting this pathway is a promising therapeutic strategy.[4][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines using a luminescence-based cell viability assay. Additionally, it presents known IC50 values and illustrates the relevant signaling pathway and experimental workflow.
This compound Mechanism of Action
This compound is an ATP-competitive inhibitor of mTOR, effectively blocking both mTORC1 and mTORC2 complexes.[3] The inhibition of mTORC1 leads to the suppression of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[6] The inhibition of mTORC2 primarily prevents the phosphorylation and full activation of Akt at serine 473, disrupting a critical survival signal.[1][7] This dual inhibition mechanism allows this compound to overcome the feedback activation of Akt often seen with mTORC1-specific inhibitors.[8]
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
This compound IC50 Values
The IC50 of this compound varies depending on the cell line and the specific target being assayed (e.g., isolated enzyme vs. cellular activity). The table below summarizes publicly available data.
| Target / Assay | Cell Line | IC50 Value | Reference |
| mTOR (enzyme assay) | N/A | 2.81 nM | [1][3] |
| PI3Kα (enzyme assay) | N/A | 3.766 µM | [1] |
| mTORC2 (p-Akt S473) | MDA-MB-468 | 78 nM | [1][3] |
| mTORC1 (p-S6 S235/236) | MDA-MB-468 | 210 nM | [1][3] |
| mTORC2 (p-Akt) | MCF7 Xenograft | 119 nM (total plasma conc.) | [1] |
| mTORC1 (p-S6) | MCF7 Xenograft | 392 nM (total plasma conc.) | [1] |
Note: IC50 values can exhibit variability based on experimental conditions such as cell density, passage number, and incubation time.[9]
Experimental Protocol: IC50 Determination using CellTiter-Glo®
This protocol outlines the determination of this compound's IC50 value using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[10]
Materials
-
Cancer cell line of interest
-
This compound (AZD2014)
-
Complete cell culture medium
-
DMSO (vehicle for this compound)
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, etc.)
-
Multichannel pipette
-
Luminometer plate reader
Experimental Workflow
Caption: General experimental workflow for IC50 value determination.
Detailed Procedure
Step 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired concentration in complete culture medium. This density should be optimized for each cell line to ensure cells are still in exponential growth at the end of the assay period. A starting point could be 3,000-8,000 cells per well for a 96-well plate.[11][12]
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "cells + vehicle" (100% viability) and "medium only" (background).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Step 2: this compound Preparation and Addition
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of this compound dilutions in complete culture medium. A common approach is a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., 1 nM to 20 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for the desired exposure time, typically 72 hours.[13]
Step 3: Cell Viability Measurement (CellTiter-Glo®)
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate and mixing gently until the substrate is fully dissolved.[10][14]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][14]
-
Record the luminescence using a plate reader.
Data Analysis and IC50 Calculation
-
Subtract the average luminescence value from the "medium only" (background) wells from all other measurements.
-
Normalize the data by expressing the results as a percentage of the vehicle-treated control wells (set to 100% viability).
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve.[15]
-
The IC50 is the concentration of this compound that produces a 50% reduction in cell viability, as interpolated from the fitted curve. Software such as GraphPad Prism is commonly used for this analysis.[11]
Conclusion
This application note provides a framework for determining the IC50 of this compound in various cancer cell lines. The provided protocols and reference data serve as a valuable resource for researchers investigating the anti-proliferative effects of this dual mTORC1/mTORC2 inhibitor. Accurate and reproducible IC50 determination is essential for characterizing the potency of this compound and for designing further preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase I study of this compound (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme: a CCTG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. onclive.com [onclive.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ch.promega.com [ch.promega.com]
- 11. IC50 determination and cell viability assay [bio-protocol.org]
- 12. biocompare.com [biocompare.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. OUH - Protocols [ous-research.no]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-AKT (Ser473) Inhibition by Vistusertib via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vistusertib (AZD2014) is a potent and selective dual inhibitor of mTORC1 and mTORC2, critical components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. One of the key downstream effects of mTORC2 is the phosphorylation of AKT at the serine 473 (Ser473) residue, which is crucial for its full activation.[3][4] Monitoring the phosphorylation status of AKT at Ser473 is a reliable method for assessing the pharmacodynamic activity of mTORC2 inhibitors like this compound. This document provides a detailed protocol for the detection and quantification of p-AKT (Ser473) levels in cell lysates following treatment with this compound using Western blotting.
Data Presentation
The following table summarizes the quantitative effects of this compound on p-AKT (Ser473) phosphorylation in different cell lines.
| Cell Line | Treatment | Concentration | Effect on p-AKT (Ser473) | Reference |
| MDAMB468 | This compound (AZD2014) | IC50: 78 nM | Inhibition of phosphorylation | [5] |
| MCF7 | This compound (AZD2014) | Estimated IC50: 0.119 µM (in vivo) | Inhibition of phosphorylation | [5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Caption: this compound inhibits mTORC2, preventing AKT phosphorylation at Ser473.
Caption: Western blot workflow for p-AKT (Ser473) detection.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MDAMB468, MCF7) and culture media.
-
This compound (AZD2014): Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Components: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium fluoride and sodium orthovanadate).
-
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-AKT (Ser473) monoclonal antibody (e.g., Cell Signaling Technology, #4060).
-
Rabbit anti-Total AKT monoclonal antibody (e.g., Cell Signaling Technology, #4691).
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
Protocol
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (supplemented with inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer is performed at 100 V for 1-2 hours at 4°C.
-
After transfer, briefly wash the membrane with deionized water.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in 5% BSA/TBST, typically 1:1000) overnight at 4°C with gentle agitation.[3]
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, typically 1:2000-1:5000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL working solution according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for Total AKT and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-AKT (Ser473) should be normalized to the level of Total AKT.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Vistusertib (AZD2014) in Mouse Xenograft Models
Introduction
Vistusertib (formerly AZD2014) is an orally bioavailable, potent dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By inhibiting both complexes, this compound blocks downstream signaling pathways crucial for tumor cell proliferation, growth, and survival.[1][3] This makes it a valuable compound for preclinical evaluation in various cancer models, including mouse xenografts. These notes provide an overview of this compound's mechanism, dosage, and administration protocols for use in such models.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound targets the serine/threonine kinase mTOR, a central regulator of cell metabolism and growth that is often dysregulated in cancer.[1] Unlike rapalogs which primarily inhibit mTORC1, this compound's dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of the pathway. Inhibition of mTORC1 disrupts the phosphorylation of substrates like S6 ribosomal protein (S6) and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[3][4] Simultaneously, inhibiting mTORC2 prevents the phosphorylation and activation of AKT at serine 473, a key event in promoting cell survival and proliferation.[4][5] This dual action can overcome feedback activation of AKT often seen with mTORC1-only inhibitors.[6]
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT signaling pathway.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters of this compound used in mouse xenograft models as reported in preclinical studies.
Table 1: this compound Dosage and Efficacy in Mouse Xenograft Models
| Xenograft Model | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Key Findings | Reference |
| A2780CisR (Ovarian) | NCr female nude | 50 mg/kg | Oral (po) | 3 days/week for 2 weeks | Combination with paclitaxel showed significant tumor growth inhibition compared to vehicle control. | [3][7] |
| MCF7 (Breast) | SCID | 3.75, 7.5, and 15 mg/kg | Not specified | Single dose | Dose-dependent inhibition of p-AKT (mTORC2 biomarker) and p-S6 (mTORC1 biomarker). | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose Range | Administration | Cmax Range | AUC Range | Key Observation | Reference |
| 7.5 - 15 mg/kg | Single and repeat dosing | 1 - 16 µM | 220 - 5,042 µM·h | A dose-dependent increase in Cmax and AUC was observed. | [5] |
Protocols
The following are generalized protocols for utilizing this compound in a subcutaneous mouse xenograft model, based on methodologies cited in the literature.[3][7][8]
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, using the A2780CisR ovarian cancer cell line as an example.[3][7]
-
Cell Culture:
-
Culture A2780CisR cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile phosphate-buffered saline (PBS).
-
-
Animal Model:
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length, width, and depth) using calipers, typically 2-3 times per week.[8]
-
Calculate tumor volume using the formula: Volume = (Length × Width × Depth) × (π/6) or a similar standard formula like (Length x Width²) x 0.5.[3][7][8]
-
When tumors reach a predetermined volume (e.g., ~80 mm³), randomize the mice into treatment and control groups.[3][7]
-
Protocol 2: this compound Preparation and Administration
This protocol outlines the preparation and oral delivery of this compound to the established xenograft models.
-
This compound Preparation:
-
This compound is an orally bioavailable compound.[1]
-
For in vivo experiments, it is recommended to prepare a fresh working solution on the day of use.[5]
-
Consult the manufacturer's guidelines for appropriate vehicles. A common vehicle used in control arms of related studies is 10% DMSO.[3][7]
-
Prepare the formulation to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 10 mg/mL).
-
-
Administration:
-
Efficacy and Pharmacodynamic Assessment:
Caption: A typical experimental workflow for testing this compound in a mouse xenograft model.
References
- 1. Facebook [cancer.gov]
- 2. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols: Preparation of Vistusertib (AZD2014) Stock and Working Solutions for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vistusertib, also known as AZD2014, is a potent and orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It functions as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[1][3][5] By inhibiting both mTORC1 and mTORC2, this compound can block downstream signaling more comprehensively than mTORC1-specific inhibitors like rapamycin, potentially overcoming feedback activation of Akt signaling.[4][6][7] These application notes provide detailed protocols for the preparation of this compound stock and working solutions for use in both in vitro and in vivo preclinical research settings.
This compound Properties
Proper preparation of this compound solutions begins with an understanding of its key chemical and physical properties, which are summarized below.
| Property | Value | Source |
| Synonyms | AZD2014 | [5][8][9] |
| CAS Number | 1009298-59-2 | [2] |
| Molecular Formula | C₂₅H₃₀N₆O₃ | [2] |
| Molecular Weight | 462.54 g/mol | [2][9] |
| Form | Solid Powder | [2] |
| Purity | >98% | [2] |
| Solubility | DMSO: ≥38 mg/mL (≥82 mM) | [9][10] |
| Water: Insoluble | [9] | |
| Ethanol: Insoluble | [9] |
Signaling Pathway Inhibition by this compound
This compound exerts its biological effects by inhibiting the kinase activity of mTOR, a central component of the PI3K/Akt signaling cascade. This inhibition prevents the phosphorylation of key downstream substrates of both mTORC1 (e.g., S6K, 4E-BP1) and mTORC2 (e.g., Akt at Ser473), leading to reduced cell proliferation and survival.[7][8]
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Protocols
4.1 Materials and Equipment
-
This compound (AZD2014) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
0.9% Sodium Chloride (Saline), sterile
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes and conical tubes
-
Serological pipettes and pipette aid
-
Micropipettes and sterile filter tips
4.2 Protocol 1: Preparation of High-Concentration Stock Solution in DMSO This protocol describes the preparation of a concentrated this compound stock solution, typically used for serial dilutions for in vitro experiments.
-
Calculation: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 50 mM).
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (462.54 g/mol ) / 1000
-
Example for 1 mL of a 50 mM stock:
-
Mass (mg) = 1 mL × 50 mM × 462.54 / 1000 = 23.13 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or biological safety cabinet.
-
Dissolution: Add the weighed powder to a sterile conical or microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, warm the tube to 37°C for 5-10 minutes and/or place it in an ultrasonic water bath for 5-10 minutes until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][11] Store aliquots as recommended in Table 2.
4.3 Protocol 2: Preparation of Working Solutions for In Vitro Assays This protocol details the dilution of the DMSO stock solution for use in cell-based assays.
-
Serial Dilution: Perform a serial dilution of the high-concentration DMSO stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells, typically ≤0.5%.[11]
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration this compound treatment.
-
Application: Add the prepared working solutions (or vehicle control) to your cell cultures and proceed with the experiment.
4.4 Protocol 3: Preparation of Formulation for In Vivo Studies (Oral Gavage) This protocol provides an example of a formulation suitable for oral administration in animal models, resulting in a 2.5 mg/mL suspension.[8]
-
Prepare Stock: Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the specified ratio. For a final volume of 1 mL:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL sterile Saline (0.9% NaCl)
-
-
Formulation: To prepare 1 mL of the final 2.5 mg/mL formulation:
-
Take 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Add 450 µL of saline and mix to create the final suspension.
-
-
Administration: The resulting suspension can be administered via oral gavage. Always prepare this formulation fresh before use.
Experimental Workflow Diagram
References
- 1. Facebook [cancer.gov]
- 2. This compound (AZD2014) (CAS 1009298-59-2) | Abcam [abcam.com]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. jwatch.org [jwatch.org]
- 5. Buy this compound | 1009298-59-2 | >98% [smolecule.com]
- 6. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Immunohistochemical Analysis of mTOR Pathway Modulation by Vistusertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the pharmacodynamic assessment of Vistusertib (AZD2014), a potent dual inhibitor of mTORC1 and mTORC2. The following sections detail the mechanism of this compound, protocols for IHC staining of key mTOR pathway biomarkers, and examples of expected outcomes based on preclinical and clinical studies.
Introduction to this compound and the mTOR Pathway
This compound is an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, with an IC50 of 2.8 nM in cell-free assays.[1][2] It effectively inhibits both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, metabolism, and survival.[3] Dysregulation of the PI3K/AKT/mTOR pathway is a common event in various cancers, making it a key target for therapeutic intervention.
The mTORC1 complex, when active, phosphorylates downstream targets such as S6 ribosomal protein kinase (S6K) and eIF4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[4] mTORC2 is responsible for the phosphorylation and activation of AKT at serine 473 (p-AKT S473), which in turn promotes cell survival.[5][6] this compound's dual inhibition of mTORC1 and mTORC2 leads to a comprehensive shutdown of these signaling cascades.[5]
IHC is a valuable tool for assessing the in situ pharmacodynamic effects of this compound by detecting changes in the phosphorylation status of key mTOR pathway proteins within tumor tissue.[7][8] This allows for the direct visualization and quantification of target engagement and downstream pathway modulation.
Key mTOR Pathway Biomarkers for IHC Analysis
The following phosphorylated proteins are critical biomarkers for assessing this compound's activity:
-
p-mTOR (Ser2448): Represents the autophosphorylation of mTOR and is an indicator of mTOR activation.
-
p-S6 Ribosomal Protein (Ser235/236 or Ser240/244): A downstream effector of mTORC1 signaling via S6K. Its phosphorylation is a reliable indicator of mTORC1 activity.
-
p-4E-BP1 (Thr37/46): Phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation.[9]
-
p-AKT (Ser473): A direct substrate of mTORC2. Inhibition of this phosphorylation event is a key indicator of mTORC2 target engagement by this compound.[2][3]
-
p-NDRG1 (Thr346): Another substrate of mTORC2-SGK1 signaling, its phosphorylation can also be used to assess mTORC2 inhibition.[7]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibition of mTORC1 and mTORC2.
Caption: General immunohistochemistry workflow.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating this compound's effect on mTOR pathway biomarkers.
Table 1: In Vitro IC50 Values for this compound
| Target | Cell Line | Assay | IC50 (nM) | Reference |
| mTOR | - | Cell-free | 2.8 | [1] |
| p-S6 (Ser235/236) | MDAMB468 | Cellular | 210 | [2][3] |
| p-AKT (Ser473) | MDAMB468 | Cellular | 78 | [2][3] |
Table 2: Pharmacodynamic IHC Biomarker Modulation in Clinical Trials
| Biomarker | Tumor Type | This compound Treatment | Result | Reference |
| p-S6 | Prostate Cancer | 50mg twice daily for 15 days | Reduced in 67% of patients | [8] |
| p-4E-BP1 | Prostate Cancer | 50mg twice daily for 15 days | Reduced in 100% of patients | [8] |
| p-NDRG1 | Prostate Cancer | 50mg twice daily for 15 days | Reduced expression observed | [7] |
Table 3: Clinical Efficacy of this compound in Combination Therapy
| Combination | Tumor Type | Metric | This compound + Anastrozole | Anastrozole Alone | Reference |
| This compound + Anastrozole | Endometrial Cancer | 8-week Progression-Free Rate | 67.3% | 39.1% | [10][11] |
| Overall Response Rate | 24.5% | 17.4% | [10][11] | ||
| Median Progression-Free Survival | 5.2 months | 1.9 months | [10][11] |
Detailed Experimental Protocols
General Immunohistochemistry Protocol for FFPE Tissues
This protocol provides a general framework. Specific antibody dilutions and antigen retrieval conditions should be optimized for each new antibody lot and tissue type.
1. Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 5 minutes each. b. Hydrate sections through graded alcohols: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes. c. Rinse in distilled water for 5 minutes.
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or EDTA buffer (1mM EDTA, 0.05% Tween 20, pH 8.0). b. Heat the slides in the buffer using a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides in Tris-buffered saline with Tween 20 (TBST).
3. Staining Procedure: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes. b. Rinse with TBST. c. Apply a protein block (e.g., 10% normal goat serum) and incubate for 1 hour at room temperature to reduce non-specific binding.[12] d. Drain the blocking solution and apply the primary antibody diluted in antibody diluent. Incubate overnight at 4°C.[12] e. Rinse slides with TBST. f. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 1 hour at room temperature.[12] g. Rinse slides with TBST. h. Apply a streptavidin-horseradish peroxidase (HRP) conjugate (part of an ABC kit) and incubate for 30 minutes.[12] i. Rinse slides with TBST. j. Apply the chromogen, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically 1-10 minutes). k. Rinse slides with distilled water to stop the reaction.
4. Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water or a bluing reagent. c. Dehydrate the sections through graded alcohols (70%, 95%, 100%). d. Clear in xylene and coverslip with a permanent mounting medium.
Specific Antibody Recommendations and Dilutions
The following table provides starting recommendations for primary antibodies. Optimization is highly recommended.
Table 4: Recommended Primary Antibodies for mTOR Pathway IHC
| Target | Clone | Supplier | Recommended Dilution | Antigen Retrieval | Reference |
| p-mTOR (Ser2448) | 49F9 | Cell Signaling Technology | 1:100 | Citrate pH 6.0 | [12][13] |
| p-S6 (Ser235/236) | D57.2.2E | Cell Signaling Technology | 1:400 | Citrate pH 6.0 | [14] |
| p-S6 (Ser240/244) | D68F8 | Cell Signaling Technology | 1:2000 | Citrate pH 6.0 | [14] |
| p-4E-BP1 (Thr37/46) | 236B4 | Cell Signaling Technology | 1:1000 - 1:3200 | Citrate pH 6.0 | [9][14][15] |
| p-AKT (Ser473) | D9E | Cell Signaling Technology | 1:50 - 1:100 | Citrate pH 6.0 | - |
| p-S6K (Thr389) | 108D2 | Cell Signaling Technology | 1:50 - 1:100 | Citrate pH 6.0 | [16] |
Note: The performance of these antibodies should be validated in-house for the specific tissue type and experimental conditions.
Conclusion
Immunohistochemistry is an indispensable technique for the preclinical and clinical development of mTOR inhibitors like this compound. By providing spatial resolution of target engagement and pathway modulation within the tumor microenvironment, IHC offers critical insights into the pharmacodynamic activity of the drug. The protocols and data presented here serve as a comprehensive resource for researchers aiming to evaluate the effects of this compound on the mTOR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the Immunohistochemical Staining Pattern of the mTOR Signaling Proteins in Colorectal Cancers and Adenoma Lesions [kjcls.org]
- 5. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. ascopubs.org [ascopubs.org]
- 8. CANCAP02: A study into the pharmacodynamic biomarker effects of this compound (AZD2014), an mTORC1/2 inhibitor, given prior to radical prostatectomy (RP). - ASCO [asco.org]
- 9. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icm.unicancer.fr [icm.unicancer.fr]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Phospho-mTOR (Ser2448) (49F9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. Immunohistochemical Assessment of Phosphorylated mTORC1-Pathway Proteins in Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Combination of Vistusertib and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vistusertib (AZD2014) is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer development and resistance to therapy.[3][4] Unlike first-generation mTOR inhibitors (rapalogs) that only target mTORC1, this compound's dual inhibition prevents the feedback activation of AKT, a key survival kinase, which is a common resistance mechanism.[1][2] Preclinical studies have shown that combining this compound with traditional chemotherapy agents, such as paclitaxel, can result in additive or synergistic anti-tumor effects, offering a promising strategy to overcome chemoresistance.[5][6]
These application notes provide a summary of in vitro findings and detailed protocols for evaluating the combination of this compound and chemotherapy in cancer cell lines.
Mechanism of Action: this compound and Chemotherapy Synergy
The rationale for combining this compound with chemotherapy is rooted in targeting two distinct cellular processes. This compound inhibits the PI3K/AKT/mTOR pathway, which is often activated in chemoresistant tumors, while chemotherapy agents like paclitaxel primarily disrupt microtubule function, leading to cell cycle arrest and apoptosis.[5][6] By simultaneously blocking a key pro-survival pathway and inducing cytotoxic stress, the combination can lead to enhanced cancer cell death.
Caption: this compound inhibits mTORC1/2, while chemotherapy induces cytotoxic stress.
Data Presentation: In Vitro Efficacy
Preclinical studies demonstrate that the combination of this compound and paclitaxel results in additive growth inhibition in a majority of ovarian cancer cell lines tested.[6]
Table 1: Summary of In Vitro Growth Inhibition in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Effect on Cell Growth | Key Findings | Citation |
|---|---|---|---|---|
| Panel of 12 Ovarian Cancer Lines | This compound + Paclitaxel | Additive Growth Inhibition | The combination was effective across a majority of cell lines studied. | [6] |
| A2780Cis (Cisplatin-Resistant) | this compound + Paclitaxel | Significant Reduction in Cell Viability | Combination treatment showed significant anti-tumor effects where single agents did not. |[1][6] |
Table 2: Effects on Downstream Signaling and Apoptosis
| Assay Type | Treatment | Key Molecular Changes | Outcome | Citation |
|---|---|---|---|---|
| Western Blot | This compound (alone or combo) | Reduced p-S6 (mTORC1 marker), Reduced p-AKT (mTORC2 marker) | Confirmed dual inhibition of mTORC1 and mTORC2 pathways. | [1][6] |
| Immunohistochemistry (in vivo) | this compound + Paclitaxel | Increased Cleaved PARP | Significant increase in apoptosis compared to single agents. |[1][6] |
Experimental Protocols
A typical workflow for assessing the in vitro combination of this compound and chemotherapy involves cell culture, treatment with the compounds, and subsequent analysis using various assays.
Caption: Standard workflow for in vitro drug combination studies.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is used to assess cell proliferation and cytotoxicity by measuring metabolic activity.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and chemotherapy agent
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[7][9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay[10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete medium.[1][6] Incubate overnight at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the chemotherapy agent. This should include single-agent titrations and combination titrations at a fixed or variable ratio.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[1][6]
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7] Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[7][10]
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Data Acquisition: Measure the absorbance on a plate reader. For MTT, read at ~570 nm.[8] For MTS, read at ~490 nm.[7]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Calculate IC₅₀ values for single agents and evaluate synergy using methods such as the Chou-Talalay combination index or Bliss independence model.[11]
Protocol 2: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.[12] Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Treated and control cells (from a 6-well plate format)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy agent, or the combination for a specified time (e.g., 24-48 hours).
-
Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at a low speed (e.g., 500 x g for 5 minutes).[12]
-
Washing: Wash the cell pellet twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[12]
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 3: Western Blot for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status and total protein levels of key components of the mTOR pathway.[13]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14][15]
-
Primary antibodies (e.g., anti-p-AKT(S473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH/Vinculin)[6]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment for a specified time (e.g., 24 hours), wash cells with cold PBS and lyse with RIPA buffer.[6][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.[14][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels and normalize total protein to a loading control (e.g., GAPDH or Vinculin).[6]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
In Vivo Target Engagement Studies with Vistusertib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vistusertib (AZD2014) is a potent and selective dual inhibitor of mTORC1 and mTORC2, key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] Assessing the in vivo target engagement of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining optimal dosing strategies for clinical efficacy. These application notes provide detailed protocols for conducting in vivo target engagement studies using tumor xenograft models, focusing on the downstream biomarkers of mTORC1 and mTORC2 activity, phospho-S6 ribosomal protein (p-S6) and phospho-AKT (p-AKT), respectively.
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[2] These complexes regulate critical cellular processes such as cell growth, proliferation, and survival.[1] this compound is an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2.[3] This dual inhibition is significant as it can overcome the feedback activation of AKT often observed with mTORC1-specific inhibitors.[4]
To evaluate the extent to which this compound engages its targets in a living organism, pharmacodynamic (PD) biomarker analysis in tumor tissue is essential. This document outlines the necessary steps, from establishing tumor xenografts to detailed protocols for Western blot and immunohistochemistry (IHC) to quantify the modulation of p-S6 and p-AKT levels following this compound treatment.
Key Pharmacodynamic Biomarkers
-
p-S6 (phosphorylated ribosomal protein S6): A downstream substrate of S6 kinase 1 (S6K1), which is directly activated by mTORC1. A decrease in p-S6 levels indicates mTORC1 inhibition.
-
p-AKT (phosphorylated protein kinase B at Ser473): A direct substrate of mTORC2. A reduction in p-AKT at the Ser473 residue is a marker of mTORC2 inhibition.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target/Biomarker | Assay Type | Cell Line | IC50 |
| mTOR enzyme | Biochemical | Recombinant | 2.81 nM[3] |
| p-AKT (Ser473) | Cellular | MDAMB468 | 78 nM[3] |
| p-S6 (Ser235/236) | Cellular | MDAMB468 | 210 nM[3] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Mice
| Animal Model | Dosing (mg/kg) | Cmax (µM) | AUC (µM·h) | Estimated p-AKT IC50 (µM) | Estimated p-S6 IC50 (µM) |
| SCID mice with MCF7 xenografts | 3.75, 7.5, 15 | 1 - 16 | 220 - 5,042 | 0.119 | 0.392 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits both mTORC1 and mTORC2.
Caption: In vivo target engagement study workflow.
Experimental Protocols
Part 1: In Vivo Xenograft Study
1.1. Cell Culture and Xenograft Establishment
-
Cell Line: MCF7 human breast adenocarcinoma cells.
-
Culture Conditions: Maintain MCF7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female severe combined immunodeficient (SCID) mice, 8-12 weeks old.
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) into the dorsal flank of each mouse.
-
Tumor Cell Implantation:
-
Harvest MCF7 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.
1.2. This compound Formulation and Administration
-
Formulation: this compound (AZD2014) can be formulated for oral administration. A common vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water.
-
Dosing: Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 3.75, 7.5, or 15 mg/kg) and schedule (e.g., once daily).[3]
1.3. Tumor Tissue Collection and Processing
-
Timepoints: Collect tumor tissue at various time points post-dosing (e.g., 2, 6, and 24 hours) to assess the time course of target inhibition.
-
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Excise the tumor and divide it into two portions.
-
For IHC: Immediately fix one portion in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
For Western Blot: Snap-freeze the other portion in liquid nitrogen and store at -80°C until lysis.
-
Part 2: Western Blot Analysis for p-AKT (Ser473) and p-S6 (Ser235/236)
2.1. Reagents and Buffers
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
-
Tris-Glycine-SDS Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.6), 137 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-total S6 Ribosomal Protein
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
2.2. Protocol
-
Protein Extraction:
-
Homogenize frozen tumor tissue in ice-cold RIPA lysis buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Dilute protein lysates to the same concentration and add 4X Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer with 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein levels and the loading control.
-
Part 3: Immunohistochemistry for p-S6 (Ser235/236)
3.1. Reagents and Materials
-
Paraffin-embedded tumor sections (4-5 µm).
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer (pH 6.0).
-
Peroxidase Blocking Solution: 3% hydrogen peroxide in methanol.
-
Blocking Buffer: 10% normal goat serum in PBS.
-
Primary Antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236).
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG.
-
Detection System: Avidin-Biotin Complex (ABC) reagent and 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium.
3.2. Protocol
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate buffer and heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine slides under a microscope. The intensity and percentage of stained tumor cells can be scored to provide a semi-quantitative measure of p-S6 levels.
-
Conclusion
These application notes provide a comprehensive framework for assessing the in vivo target engagement of this compound. By employing these detailed protocols for xenograft studies, Western blotting, and immunohistochemistry, researchers can effectively quantify the modulation of mTORC1 and mTORC2 signaling pathways. The resulting data are critical for elucidating the dose-response relationship of this compound and informing the design of clinical trials.
References
- 1. genscript.com [genscript.com]
- 2. Inhibiting mTOR activity using AZD2014 increases autophagy in the mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prospective phase II trial of the dual mTORC1/2 inhibitor this compound for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Vistusertib solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using Vistusertib (also known as AZD2014) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, which are two distinct protein complexes of the mammalian target of rapamycin (mTOR).[1][2][3] By inhibiting both mTORC1 and mTORC2, this compound blocks downstream signaling in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][4][5] This pathway is often dysregulated in cancer, making this compound a subject of interest in oncology research.[1][4][6]
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
A2: The most commonly recommended solvent for dissolving this compound for in vitro assays is dimethyl sulfoxide (DMSO).[2][7][8]
Q3: What is the maximum recommended concentration of DMSO in cell culture medium?
A3: While this compound is highly soluble in DMSO, it is crucial to minimize the final concentration of DMSO in your cell culture medium as it can be toxic to cells. Generally, the final DMSO concentration should not exceed 0.5%, and for many cell lines, it is advisable to keep it below 0.1%. The tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Q4: How should I store the this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][8] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year to maintain its activity.[2][8] Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution when I added it to my cell culture medium.
-
Possible Cause 1: The final concentration of this compound is too high for the aqueous medium.
-
Solution: While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.[9] Try preparing a more dilute working solution of this compound. It is often better to add a larger volume of a more dilute stock solution to your media than a small volume of a highly concentrated stock.
-
-
Possible Cause 2: The DMSO concentration in the final culture medium is too low to maintain solubility.
-
Solution: Ensure that the final DMSO concentration is sufficient to keep this compound in solution at your desired working concentration. However, be mindful of the DMSO tolerance of your specific cell line.
-
-
Possible Cause 3: Interaction with components in the cell culture medium.
-
Possible Cause 4: Temperature shock.
-
Solution: Rapid changes in temperature can cause compounds to precipitate.[11] Ensure that both your this compound stock solution and your cell culture medium are at the appropriate temperature (e.g., 37°C) before mixing.
-
Issue 2: I am not observing the expected biological effect of this compound in my assay.
-
Possible Cause 1: Incorrect preparation or storage of the compound.
-
Solution: Ensure that the this compound powder and stock solutions have been stored correctly as per the manufacturer's recommendations to prevent degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Possible Cause 2: The concentration of this compound is too low.
-
Solution: The effective concentration of this compound can vary between cell lines and assay types. The IC50 for mTORC1 and mTORC2 inhibition has been reported to be in the nanomolar range in cellular assays.[2][3] Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 3: The cell line is resistant to mTOR inhibition.
-
Solution: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. This can be due to mutations in the PI3K/Akt/mTOR pathway or activation of bypass signaling pathways.[6] Confirm the expression and activation of the mTOR pathway in your cell line using techniques like Western blotting for phosphorylated forms of mTOR targets such as p-S6K and p-4E-BP1.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Reported Solubility (mg/mL) | Maximum Reported Solubility (mM) | Reference(s) |
| DMSO | ≥ 50 mg/mL | ≥ 108.10 mM | [2] |
| DMSO | 92 mg/mL | 198.9 mM | [7] |
| DMSO | 36 mg/mL | 77.83 mM | [8] |
Note: The actual solubility may vary slightly between different batches of the compound.
Experimental Protocols
Detailed Protocol for Preparing this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, high-quality microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required amount of this compound: The molecular weight of this compound is 462.54 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.625 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-quality DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not dissolve completely, you can warm the tube at 37°C for a short period and/or use an ultrasonic bath to aid dissolution.
-
Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium: Pre-warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is often beneficial to make an intermediate dilution of the stock solution in cell culture medium. For example, you can dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Prepare the final working concentration: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to get a final concentration of 100 nM, you would add 1 µL of the 100 µM intermediate solution to 1 mL of medium.
-
Mix gently and use immediately: Gently mix the final working solution and add it to your cells immediately. Do not store this compound that has been diluted in aqueous media.
Mandatory Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
- 1. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Vistusertib Off-Target Effects: A Technical Support Resource for Researchers
For researchers, scientists, and drug development professionals utilizing Vistusertib (AZD2014), this technical support center provides essential information on potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data accuracy and robust study design.
This compound is a potent and highly selective dual inhibitor of mTORC1 and mTORC2.[1] While it exhibits a high degree of specificity for its intended targets, researchers should be aware of potential off-target activities that could influence experimental outcomes. This guide summarizes known off-target effects, provides quantitative data where available, and outlines experimental protocols for their identification and validation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: While generally highly selective, studies in a kinase-inactive mTOR knock-in mouse model have identified a small set of potential off-target genes whose expression is altered by this compound treatment. These include Lilrb4 (Leukocyte immunoglobulin-like receptor subfamily B member 4) , Nptx1 (Neuronal Pentraxin 1) , and Ahnak2 (AHNAK Nucleoprotein 2) . It is important to note that at a concentration of 1 μM, this compound showed no or weak binding to a majority of kinases in a broad kinase panel.[1]
Q2: What are the potential functional consequences of these off-target effects?
A2: The identified off-target genes are involved in various signaling pathways that could potentially confound experimental results if not considered.
-
AHNAK2 has been implicated in the PI3K/AKT, MAPK, Wnt, and TGF-β signaling pathways.
-
LILRB4 is involved in immune signaling, primarily through the SHP-1/SHP-2 phosphatase pathway, and can influence NF-κB and MAPK signaling.
-
NPTX1 is associated with the Nodal and BMP signaling pathways.
Q3: At what concentrations are off-target effects observed?
A3: The off-target gene expression changes for Lilrb4, Nptx1, and Ahnak2 were identified in a mouse model. The precise concentration at which these effects become significant in vitro or in other model systems requires further investigation and should be determined empirically by the researcher. It is noteworthy that this compound demonstrates high selectivity at concentrations up to 1 μM in kinase binding assays.[1]
Troubleshooting Guide
Problem: Unexpected phenotypic changes in cells or animal models that are inconsistent with mTOR inhibition.
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype.
Troubleshooting Steps:
-
Validate On-Target Inhibition: Confirm that this compound is inhibiting mTORC1 and mTORC2 as expected in your experimental system. This can be done by assessing the phosphorylation status of downstream targets such as p-S6K, p-4E-BP1 (for mTORC1), and p-AKT (Ser473) (for mTORC2) via Western blot or other immunoassays.
-
Assess Off-Target Gene Expression: If on-target inhibition is confirmed, evaluate the expression levels of the known off-target genes (Lilrb4, Nptx1, Ahnak2) in your system using quantitative PCR (qPCR).
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the induction of off-target gene expression.
-
Control Experiments: If possible, use a structurally distinct mTOR inhibitor as a control to see if the phenotype is specific to this compound. Additionally, if studying one of the off-target genes, consider siRNA or shRNA-mediated knockdown to mimic the off-target effect and observe if it recapitulates the unexpected phenotype.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound for its primary targets and its reported selectivity against other kinases.
| Target | IC50 (nM) | Assay Type |
| mTOR | 2.8 | Cell-free assay |
| mTORC1 (p-S6) | 210 | Cellular assay |
| mTORC2 (p-AKT) | 78 | Cellular assay |
| PI3Kα | 3,766 | Not Specified |
| Kinase Panel Screening | Result |
| Broad Kinase Panel | No or weak binding to the majority of kinases at 1 µM |
Key Experimental Protocols
1. Protocol for Identifying Off-Target Gene Expression via Transcriptome Analysis (RNA-Seq)
This protocol provides a general workflow for identifying changes in gene expression in response to this compound treatment, similar to the approach used to identify Lilrb4, Nptx1, and Ahnak2 in a mouse model.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying off-target gene expression.
Methodology:
-
Animal Model and Treatment: Utilize a relevant mouse model, such as the inducible kinase-inactive mTOR knock-in mouse model (mTOR−/KI), alongside wild-type controls. Administer this compound or a vehicle control to both groups.
-
Cell Isolation: Isolate the cell population of interest (e.g., hematopoietic stem cells) from the treated and control animals.
-
RNA Extraction and Sequencing:
-
Extract total RNA from the isolated cells using a standard method (e.g., TRIzol reagent).
-
Prepare RNA sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the this compound-treated and vehicle-treated groups in both the kinase-inactive and wild-type backgrounds. Genes that are significantly differentially expressed only in the presence of this compound in the kinase-inactive model are considered potential off-targets.
-
2. Protocol for Validation of Off-Target Gene Expression via Quantitative PCR (qPCR)
Methodology:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from cells or tissues treated with this compound or vehicle control. Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Primer Design: Design and validate qPCR primers for the potential off-target genes (Lilrb4, Nptx1, Ahnak2) and a stable housekeeping gene for normalization.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathways Potentially Affected by Off-Targets
The following diagrams illustrate the signaling pathways that may be influenced by the identified off-target genes of this compound.
AHNAK2-Associated Signaling Pathways
Caption: AHNAK2 can modulate multiple signaling pathways.
LILRB4 Signaling Pathway
Caption: LILRB4 inhibitory signaling cascade.
NPTX1-Associated Signaling Pathways
Caption: NPTX1 modulates developmental signaling pathways.
References
Technical Support Center: Vistusertib Acquired Resistance
Welcome to the technical support center for researchers investigating acquired resistance to Vistusertib (AZD2014). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual mTOR inhibitor, targeting both mTORC1 and mTORC2 complexes. As an ATP-competitive inhibitor, it blocks the kinase activity of mTOR, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1] This dual inhibition is designed to overcome the feedback activation of AKT signaling that can be a limitation of mTORC1-specific inhibitors like rapamycin.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying molecular mechanisms?
Acquired resistance to dual mTORC1/2 inhibitors like this compound is a complex process. Based on preclinical studies with the structurally similar compound AZD8055, a key mechanism is the development of mutations within the mTOR kinase domain.[2] One identified mutation is M2327I.[2] Another potential mechanism is an increase in the intrinsic kinase activity of mTOR, which can render the inhibitor less effective even without mutations that directly block drug binding.[2][3] It is also possible that cancer cells adapt by reactivating the mTORC1 signaling pathway through alternative upstream signals.[4]
Q3: Can this compound be effective against cell lines that have developed resistance to first-generation mTOR inhibitors (rapalogs)?
Yes, this compound and other dual mTORC1/2 inhibitors have been shown to be effective in cell lines with acquired resistance to rapalogs like rapamycin or everolimus.[5] Rapalog resistance is often mediated by mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR, such as the S2035F mutation.[5] Since this compound directly targets the ATP binding site of the mTOR kinase domain, it bypasses this resistance mechanism.[5]
Q4: Are there known clinical data on acquired resistance to this compound?
While preclinical studies have identified specific mutations and pathway reactivations, detailed molecular mechanisms of acquired resistance from clinical trials with this compound are not extensively published. Clinical trial data has demonstrated the efficacy of this compound in combination with other agents in various cancers, but the focus has been more on clinical outcomes like progression-free survival and response rates rather than deep molecular analysis of resistant tumors.[6][7][8]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in a previously sensitive cell line.
Possible Cause 1: Development of mTOR Kinase Domain Mutations
-
Troubleshooting Steps:
-
Sequence the mTOR gene: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines. Perform Sanger or next-generation sequencing of the mTOR kinase domain to identify potential mutations.
-
Functional Analysis: If a mutation is identified, introduce it into the parental cell line using site-directed mutagenesis to confirm its role in conferring resistance.
-
Possible Cause 2: Increased Intrinsic mTOR Kinase Activity
-
Troubleshooting Steps:
-
In vitro Kinase Assay: Perform an in vitro kinase assay using immunoprecipitated mTOR from both sensitive and resistant cell lines to compare their intrinsic catalytic activity.
-
Western Blot Analysis: Assess the phosphorylation status of downstream mTORC1 and mTORC2 substrates (e.g., p-S6K, p-4E-BP1, p-AKT Ser473) at baseline (without drug treatment) in both cell lines. A higher baseline phosphorylation in the resistant line may indicate increased kinase activity.
-
Possible Cause 3: Reactivation of mTORC1 Signaling
-
Troubleshooting Steps:
-
Phospho-protein Array: Use a phospho-protein array to get a broader view of signaling pathway alterations in the resistant cells compared to the parental line. This may reveal activation of alternative pathways that converge on mTORC1.
-
Western Blotting for Upstream Regulators: Investigate the activation status of known upstream regulators of mTORC1, such as the ERK and PI3K/AKT pathways.[4]
-
Problem 2: Difficulty in generating a this compound-resistant cell line.
-
Troubleshooting Steps:
-
Gradual Dose Escalation: Instead of a single high dose, expose the cells to gradually increasing concentrations of this compound over a prolonged period (several months). This mimics the selective pressure that can lead to acquired resistance.
-
Pulsed Treatment: Treat cells with a high concentration of this compound for a short period, followed by a recovery phase in drug-free media. Repeat this cycle to select for a resistant population.
-
Monitor Cell Viability: Continuously monitor cell viability using assays like MTT or trypan blue exclusion to ensure that a sub-population of cells is surviving and proliferating at each concentration.
-
Quantitative Data Summary
Table 1: Experimentally Identified mTOR Mutations Conferring Resistance to mTOR Inhibitors
| Inhibitor Class | Inhibitor | Cell Line | Acquired Mutation | Location | Reference |
| mTORC1 Inhibitor | Rapamycin | MCF-7 | F2108L | FRB Domain | [2] |
| mTORC1 Inhibitor | Rapamycin | BT474 | S2035F | FRB Domain | [5] |
| Dual mTORC1/2 Inhibitor | AZD8055 | MCF-7 | M2327I | Kinase Domain | [2] |
Key Experimental Protocols
Protocol 1: Generation of Acquired this compound-Resistant Cell Lines
-
Cell Culture Initiation: Begin with a parental cancer cell line that has been characterized as sensitive to this compound.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the GI50 (50% growth inhibition) value.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner.
-
Long-term Culture: Maintain the cells in the presence of the highest tolerated dose of this compound for an extended period (e.g., 3-6 months) to establish a stable resistant population.
-
Verification of Resistance: Periodically assess the GI50 of the resistant cell line in comparison to the parental cell line to confirm a shift in sensitivity.
Protocol 2: Western Blot Analysis of mTOR Signaling
-
Cell Lysis: Lyse both parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., mTOR, p-mTOR, AKT, p-AKT Ser473, S6K, p-S6K, 4E-BP1, p-4E-BP1) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use appropriate secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to compare the phosphorylation status of mTOR pathway components between the sensitive and resistant cell lines, both at baseline and after this compound treatment.
Visualizations
Caption: this compound's dual inhibition of mTORC1 and mTORC2.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. scispace.com [scispace.com]
- 4. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Vistusertib Studies: A Technical Support Guide to Minimize Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and mitigating toxicities associated with the dual mTORC1/2 inhibitor, Vistusertib, in preclinical research settings. By offering detailed troubleshooting advice, frequently asked questions, and standardized protocols, this resource aims to enhance the reproducibility and success of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound-induced toxicities observed in preclinical models?
A1: Based on preclinical and clinical observations, the most frequently reported toxicities associated with this compound and other mTOR inhibitors include:
-
Metabolic: Hyperglycemia
-
Gastrointestinal: Diarrhea and mucositis
-
Dermatological: Skin rash
-
General: Fatigue and weight loss
Q2: At what dose levels do toxicities typically emerge in mouse models?
A2: Dose-limiting toxicities such as fatigue and mucositis have been observed in clinical trials at higher doses. In preclinical mouse models, while specific dose-toxicity correlations are not extensively published for this compound, it is crucial to conduct dose-range finding studies to establish the maximum tolerated dose (MTD) in your specific model.
Q3: What is the underlying mechanism of this compound-induced hyperglycemia?
A3: this compound inhibits mTORC1 and mTORC2. Inhibition of mTORC1 can disrupt the negative feedback loop on insulin signaling, leading to increased insulin resistance. Additionally, mTOR inhibitors can impair pancreatic β-cell function, further contributing to hyperglycemia.
Q4: How does this compound cause skin rash?
A4: The precise mechanism is not fully elucidated, but it is thought to be related to the inhibition of EGFR signaling pathways in the skin, which share downstream components with the mTOR pathway. This can lead to inflammatory follicular papules and pustules.
Q5: Can this compound be combined with other agents, and how does that affect toxicity?
A5: Yes, this compound is often studied in combination with other anti-cancer agents. The toxicity profile of the combination will depend on the specific agents used. It is essential to conduct thorough toxicity assessments of the combination therapy, as toxicities can be additive or synergistic.
Troubleshooting Guide
| Observed Issue | Potential Causes | Troubleshooting Steps |
| Unexpected Animal Deaths | - Incorrect dosing or formulation- Severe, unmanaged toxicity- Off-target effects in the specific animal model- Contaminated reagents | 1. Verify Dose and Formulation: Re-calculate the dose and confirm the stability and concentration of the this compound formulation.2. Review Dosing Technique: Ensure proper administration (e.g., oral gavage, intraperitoneal injection) to avoid accidental injury.3. Perform Necropsy and Histopathology: Conduct a thorough post-mortem examination to identify the cause of death.4. Implement Toxicity Monitoring: Increase the frequency of monitoring for clinical signs of toxicity (see Monitoring Protocols).5. Consider a Dose De-escalation: If toxicity is suspected, reduce the dose in subsequent cohorts. |
| Severe Diarrhea | - High dose of this compound- Disruption of gut mucosal homeostasis- Gut microbiota dysbiosis | 1. Administer Supportive Care: Implement the protocol for managing diarrhea with loperamide (see Supportive Care Protocols).2. Monitor Hydration Status: Provide supplemental hydration (e.g., subcutaneous saline) if dehydration is observed.3. Assess Gut Histopathology: In a subset of animals, examine the intestinal lining for damage.4. Consider Probiotics: Prophylactic administration of probiotics may help maintain gut health. |
| Significant Weight Loss (>15%) | - Severe mucositis or diarrhea leading to reduced food and water intake- Systemic toxicity | 1. Provide Nutritional Support: Offer soft, palatable, and high-calorie food.2. Manage Underlying Toxicity: Implement protocols for mucositis and diarrhea.3. Monitor Body Condition Score: In addition to weight, assess the overall health of the animal.4. Dose Reduction/Holiday: Consider a temporary cessation of treatment or a dose reduction. |
| High Variability in Toxicity Between Animals | - Inconsistent dosing- Genetic variability within the animal colony- Underlying subclinical infections | 1. Standardize Procedures: Ensure all experimental procedures, including dosing and animal handling, are highly consistent.2. Increase Group Size: A larger number of animals per group can help account for individual variability.3. Health Screen the Colony: Rule out any underlying infections that could be confounding the results. |
Data on this compound-Associated Toxicities (Clinical)
| Adverse Event | Grade 1-2 Incidence (%) | Grade 3 Incidence (%) | Reference |
| Fatigue | 30 | 3 | |
| Diarrhea | 27 | 6 | |
| Mucositis | 25 | 6 | |
| Nausea | 47 | - | |
| Hyperglycemia | - | 12 | |
| Lymphopenia | - | 20 |
Note: This table presents data from clinical studies and may not directly translate to preclinical models, but it provides a general overview of expected toxicities.
Experimental Protocols
Protocol for Monitoring this compound-Induced Toxicity in Mice
-
Daily Clinical Observations:
-
Record body weight daily.
-
Assess food and water intake.
-
Observe for signs of lethargy, ruffled fur, and hunched posture.
-
Examine the skin for any signs of rash or dermatitis.
-
Monitor for diarrhea and assess its severity (e.g., using a scoring system).
-
-
Weekly Blood Glucose Monitoring:
-
Collect a small blood sample from the tail vein.
-
Measure blood glucose levels using a standard glucometer.
-
Fasting is recommended for more consistent results.
-
-
End-of-Study Analysis:
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, and gastrointestinal tract) for histopathological examination.
-
Supportive Care Protocols for this compound-Induced Toxicities in Mice
1. Management of Hyperglycemia:
-
Monitoring:
-
Measure blood glucose levels 2-3 times per week.
-
-
Intervention (if blood glucose consistently > 250 mg/dL):
-
Metformin: Administer metformin in the drinking water (1-2 mg/mL) or via oral gavage (50-250 mg/kg, once or twice daily). The dose should be optimized for your specific model.
-
Insulin: For severe hyperglycemia, a low dose of long-acting insulin (e.g., glargine) can be administered subcutaneously. The dose must be carefully titrated to avoid hypoglycemia.
-
2. Management of Diarrhea:
-
Monitoring:
-
Daily observation of fecal consistency.
-
-
Intervention (for moderate to severe diarrhea):
-
Loperamide: Administer loperamide at a dose of 1-2 mg/kg subcutaneously or orally every 8-12 hours.
-
Hydration: Provide subcutaneous injections of sterile saline (0.5-1.0 mL) once or twice daily to prevent dehydration.
-
3. Management of Skin Rash:
-
Monitoring:
-
Daily visual inspection of the skin, particularly on the back, ears, and face.
-
-
Intervention (for moderate to severe rash with inflammation):
-
Topical Corticosteroids: Apply a thin layer of a low- to mid-potency corticosteroid cream (e.g., 0.05% betamethasone) to the affected area once daily. Care should be taken to prevent ingestion by the animal.
-
4. Management of Mucositis:
-
Monitoring:
-
Observe for signs of reduced food intake, weight loss, and excessive salivation.
-
-
Intervention:
-
Soft Food: Provide softened or liquid diet to encourage eating.
-
Probiotics: Consider prophylactic administration of probiotics in the drinking water or diet, as they have been shown to ameliorate chemotherapy-induced mucositis.
-
Visualizations
Signaling Pathways
Caption: this compound's dual inhibition of mTORC1 and mTORC2 and key feedback loops.
Experimental Workflow
Caption: A typical experimental workflow for a preclinical this compound study.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected toxicity in preclinical studies.
Vistusertib formulation challenges for animal studies
Welcome to the technical support center for Vistusertib (AZD2014) formulation in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for animal studies?
A1: The primary challenge is this compound's very low aqueous solubility.[1] This characteristic makes it difficult to prepare stable and homogenous solutions at the required concentrations for in vivo dosing, particularly for oral and parenteral administration routes.
Q2: What are the commonly used vehicles for this compound administration in mice?
A2: Based on published literature, two main types of vehicles are successfully used for this compound administration in mice:
-
For oral gavage: A 30% (w/v) solution of Captisol® (a modified cyclodextrin) in water is frequently reported.
-
For multiple administration routes (including oral and intraperitoneal): A co-solvent system is often employed, a common example being a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.
Q3: Why is this compound soluble in DMSO but not in water?
A3: this compound is a lipophilic molecule with a logP of approximately 3.22, indicating its preference for fatty or non-polar environments over aqueous ones.[1] DMSO is a potent, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds, including this compound.[2] Water, a polar protic solvent, cannot effectively solvate the large, non-polar regions of the this compound molecule, leading to its poor solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing solution upon preparation or during the experiment. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. The temperature of the solution has dropped, decreasing solubility. The pH of the final solution is not optimal. | - Ensure you are using a validated vehicle such as 30% Captisol® or a co-solvent system (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline).- Prepare the formulation fresh before each use.- Gently warm the solution and sonicate to aid dissolution, but be cautious of temperature-sensitive degradation.- For co-solvent systems, ensure the DMSO stock is added to the other vehicle components in the correct order and mixed thoroughly at each step. |
| Inconsistent results or lower-than-expected efficacy in animal studies. | Poor bioavailability due to suboptimal formulation. Degradation of this compound in the formulation. Inaccurate dosing due to a non-homogenous suspension. | - For oral administration, consider using a solubilizing excipient like Captisol® to improve absorption.- Assess the stability of your formulation under your experimental conditions (e.g., storage temperature, light exposure).- Ensure the final dosing solution is a clear solution or a fine, homogenous suspension that is well-mixed before each administration. |
| Adverse events or toxicity observed in the vehicle control group. | The concentration of one or more vehicle components (e.g., DMSO, PEG300) is too high. | - Reduce the concentration of potentially toxic excipients to the minimum required for solubilization.- Refer to literature for tolerated doses of vehicle components in your specific animal model and administration route.- Consider alternative, less toxic vehicles if possible. |
| Difficulty in dissolving this compound powder. | Inadequate mixing or inappropriate solvent. | - Use a high-purity solvent like DMSO to prepare a concentrated stock solution first.- Utilize a vortex mixer and/or sonicator to aid dissolution.- When preparing co-solvent mixtures, add the components sequentially and ensure each is fully mixed before adding the next. |
Quantitative Data Summary
This compound Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 462.54 g/mol | [3] |
| Aqueous Solubility | 0.0692 mg/mL | [1] |
| LogP | 3.22 | [1] |
| DMSO Solubility | ≥ 50 mg/mL | [3] |
Commonly Used this compound Formulations for Animal Studies
| Vehicle Composition | Administration Route | Animal Model | Reported Dose |
| 30% (w/v) Captisol® in water | Oral Gavage | Mice | 15 mg/kg |
| 10% DMSO | Intravenous | Mice | 50 mg/kg |
| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | Oral/Intraperitoneal | Mice | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound in 30% (w/v) Captisol® for Oral Gavage
-
Prepare the Vehicle: Weigh the required amount of Captisol® powder and dissolve it in sterile, purified water to achieve a final concentration of 30% (w/v). For example, to prepare 10 mL of vehicle, dissolve 3 g of Captisol® in water and bring the final volume to 10 mL. Gentle warming and stirring may be required to fully dissolve the Captisol®. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Dissolve this compound: Add the this compound powder directly to the 30% Captisol® solution.
-
Mix Thoroughly: Vortex and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage.
Protocol 2: Preparation of this compound in a Co-solvent Vehicle
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the this compound is completely dissolved.
-
Prepare the Final Vehicle Mixture (example for a 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline formulation):
-
In a sterile tube, add the required volume of PEG300.
-
Add the required volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add the required volume of Tween 80 and vortex until the solution is homogenous.
-
Slowly add the required volume of sterile saline or PBS while vortexing to avoid precipitation.
-
-
Final Formulation: The resulting solution should be clear. If any precipitation is observed, the formulation may need to be adjusted.
-
Administration: Administer the freshly prepared formulation to the animals.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT/mTOR signaling pathway.
References
Validation & Comparative
Vistusertib vs. Rapamycin: A Comparative Analysis of mTORC1 and mTORC2 Inhibition
In the landscape of cellular signaling research and oncology, the mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3][4][5] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][6] This guide provides a detailed comparison of two prominent mTOR inhibitors, Vistusertib (AZD2014) and rapamycin, focusing on their differential effects on mTORC1 and mTORC2, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and rapamycin lies in their mechanism of inhibiting the mTOR kinase.
This compound (AZD2014) is a second-generation mTOR inhibitor that functions as a dual, ATP-competitive inhibitor of the mTOR kinase domain.[7][8] By competing with ATP in the catalytic site, this compound directly blocks the kinase activity of mTOR itself.[8] This mechanism allows it to potently and simultaneously inhibit both mTORC1 and mTORC2, leading to a comprehensive shutdown of the mTOR signaling pathway.[7][9][10][11]
Rapamycin and its analogs (rapalogs) are first-generation, allosteric inhibitors of mTOR.[12][13] Rapamycin first binds to the intracellular protein FKBP12.[1][14] This drug-protein complex then interacts with the FRB domain of mTOR, specifically within the mTORC1 complex.[2] This interaction prevents mTORC1 from accessing its substrates, thereby inhibiting its downstream signaling.[12] Critically, rapamycin does not directly inhibit the kinase activity of mTOR. Its effect on mTORC2 is generally considered weak, indirect, and highly dependent on the specific cell type and duration of exposure.[15][16][17] Prolonged treatment with rapamycin may disrupt the assembly of new mTORC2 complexes, but it does not inhibit existing mTORC2.[6][15]
Visualizing the Mechanisms
The distinct mechanisms of action of this compound and rapamycin on the mTOR pathway are illustrated below.
Quantitative Comparison of Inhibitory Activity
The difference in mechanism translates to a marked difference in inhibitory potency and breadth, as summarized by the 50% inhibitory concentration (IC50) values.
| Compound | Target | IC50 | Comments |
| This compound (AZD2014) | mTOR Enzyme | 2.81 nM[7][8] | Direct, ATP-competitive inhibition of the kinase. |
| mTORC1 (cellular, p-S6) | ~210 nM[7][8] | Potent inhibition of mTORC1 downstream signaling. | |
| mTORC2 (cellular, p-Akt) | ~78 nM[7][8] | Potent inhibition of mTORC2 downstream signaling. | |
| Rapamycin | mTORC1 | N/A (Allosteric) | Does not directly inhibit kinase activity. |
| mTORC2 | Largely insensitive | Inhibition is indirect, cell-type specific, and requires chronic exposure.[15][16][17] |
Comparative Cellular Effects
The distinct inhibitory profiles of this compound and rapamycin result in different downstream cellular consequences. While rapamycin effectively inhibits certain mTORC1 outputs, such as S6K phosphorylation, it is less effective against others, like 4E-BP1 phosphorylation.[10][18] This incomplete inhibition can lead to feedback activation of the PI3K/Akt pathway, potentially undermining the drug's anti-proliferative effects.[3][9] this compound, by inhibiting mTORC2, blocks this feedback loop and suppresses both major downstream arms of mTOR signaling.
| Feature | This compound (AZD2014) | Rapamycin |
| mTORC1 Inhibition | Strong: Potently inhibits phosphorylation of both S6K and 4E-BP1.[9][10] | Partial: Inhibits S6K phosphorylation but is less effective against 4E-BP1 phosphorylation.[13][18] |
| mTORC2 Inhibition | Strong: Potently inhibits Akt phosphorylation at Ser473.[7][8][9] | Weak/Indirect: Generally does not inhibit Akt S473 phosphorylation acutely; may occur with long-term exposure in some cell lines.[15][16] |
| Akt Feedback Loop | Blocked: Inhibition of mTORC2 prevents the feedback activation of Akt.[9] | Activated: Inhibition of the S6K negative feedback loop can lead to increased Akt phosphorylation at S473 in some contexts.[3][18] |
| Anti-proliferative Effect | Generally more potent and complete than rapamycin.[13][19] | Effective in many cell lines, but efficacy can be limited by incomplete mTORC1 inhibition and Akt feedback.[3][18] |
| Apoptosis Induction | Induces apoptosis, partly by suppressing the pro-survival Akt signal.[4][9] | Can induce apoptosis, but the effect may be attenuated by the compensatory activation of Akt.[2] |
Experimental Protocols
To empirically validate the differential effects of this compound and rapamycin, specific experimental assays are employed. Below are detailed methodologies for key experiments.
Experimental Workflow: Western Blot Analysis
Protocol for Western Blot Analysis of mTOR Signaling:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDAMB468, A2780) in 6-well plates and allow them to adhere for 24 hours. Treat the cells with a dose range of this compound (e.g., 10 nM - 1 µM), rapamycin (e.g., 10 nM - 1 µM), or a vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, denature by boiling in Laemmli sample buffer, and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6 (Ser235/236), anti-total Akt, anti-total S6, and a loading control like β-actin).
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol for Cell Proliferation (SRB) Assay:
-
Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Add serial dilutions of this compound or rapamycin to the wells and incubate for 72-96 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% sulforhodamine B (SRB) in 1% acetic acid to each well and stain for 30 minutes.
-
Solubilization and Reading: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm on a microplate reader. The absorbance is proportional to the total cellular protein mass.
Conclusion
This compound and rapamycin represent two distinct classes of mTOR inhibitors with fundamentally different mechanisms and cellular consequences. Rapamycin acts as a highly specific, allosteric inhibitor of mTORC1, but its effectiveness can be compromised by incomplete substrate inhibition and the activation of pro-survival feedback loops. This compound, as an ATP-competitive inhibitor of the mTOR kinase, offers a more comprehensive and potent blockade of the pathway by directly inhibiting both mTORC1 and mTORC2.[7][9] This dual inhibition prevents feedback activation of Akt and leads to a more robust anti-proliferative and pro-apoptotic response in preclinical models.[4][9][18] The choice between these inhibitors depends on the specific research question or therapeutic context, with this compound providing a broader and more direct suppression of the entire mTOR signaling network.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Combination of dual mTORC1/2 inhibition and immune-checkpoint blockade potentiates anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - Public Library of Science - Figshare [plos.figshare.com]
Vistusertib in Glioblastoma: A Comparative Guide to Dual mTORC1/2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of glioblastoma (GBM), the most aggressive primary brain tumor in adults. The mammalian target of rapamycin (mTOR) exists in two distinct multiprotein complexes, mTORC1 and mTORC2, both of which are implicated in GBM pathogenesis. While first-generation mTOR inhibitors (rapalogs) only partially inhibit mTORC1, second-generation dual mTORC1/2 inhibitors, such as Vistusertib (AZD2014), have emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the efficacy of this compound and other notable dual mTOR inhibitors in glioblastoma, supported by preclinical and clinical data.
Comparative Efficacy of Dual mTOR Inhibitors in Glioblastoma
The following table summarizes the available preclinical and clinical data for this compound and other dual mTORC1/2 inhibitors in glioblastoma. It is important to note that direct head-to-head preclinical studies are limited, and thus, comparisons should be made with consideration of the different experimental models and conditions.
| Inhibitor (Company) | Glioblastoma Model(s) | Key Efficacy Findings | Reference(s) |
| This compound (AZD2014) (AstraZeneca) | Glioblastoma Stem-like Cells (GSCs), Orthotopic Xenografts | Enhances radiosensitivity of GSCs in vitro and in vivo. In combination with radiation, significantly prolonged survival in mice with GSC-initiated orthotopic xenografts. A Phase I clinical trial in recurrent GBM in combination with temozolomide (TMZ) showed a favorable safety profile with a six-month progression-free survival (PFS) rate of 26.6%. | [1][2] |
| AZD8055 (AstraZeneca) | Patient-derived Brain Tumor-Initiating Cells (BTICs), Orthotopic Xenografts | Highly effective at reducing the viability of BTICs regardless of EGFR and PTEN mutational status. Systemic administration inhibited tumor growth in subcutaneous xenografts and mTORC1/2 signaling in orthotopic xenografts. Synergistic with TMZ, significantly prolonging survival in animal models. | [3] |
| Sapanisertib (INK128/MLN0128/TAK-228) (Takeda) | Pediatric Low-Grade Glioma Cell Lines, Glioblastoma (Clinical Trials) | In pediatric low-grade glioma models, Sapanisertib was more effective at reducing cell viability than the mTORC1 inhibitor rapamycin. Currently under investigation in clinical trials for recurrent glioblastoma. | [4][5] |
| Voxtalisib (XL765/SAR245409) (Sanofi-Aventis/Exelixis) | GS-2 and U87-MG Orthotopic Tumors | Treatment with voxtalisib, alone or in combination with TMZ, resulted in a significantly lower hyperpolarized lactate-to-pyruvate ratio, a metabolic marker of response, which was associated with enhanced animal survival. | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for assessing mTOR inhibitors, and the logical framework for comparing their efficacy.
Caption: The mTOR signaling pathway is frequently activated in glioblastoma, promoting cell growth and survival.
Caption: A typical workflow for preclinical evaluation of mTOR inhibitors in glioblastoma.
Caption: A logical framework for the comparative evaluation of dual mTOR inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of mTOR inhibitors on the viability of glioblastoma cells.
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G, or patient-derived GSCs) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the mTOR inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for mTOR Pathway Activation
This protocol is used to determine the effect of mTOR inhibitors on the phosphorylation status of key downstream targets, such as AKT and S6 ribosomal protein.
-
Cell Lysis: Glioblastoma cells are treated with the mTOR inhibitor or vehicle for a specified time. After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes at 95°C to denature the proteins.
-
Gel Electrophoresis: The protein samples are loaded onto an SDS-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-S6 Ser240/244) and total proteins (e.g., anti-AKT, anti-S6), diluted in blocking buffer.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of pathway inhibition.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of a clinically relevant in vivo model to evaluate the efficacy of mTOR inhibitors.
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) or patient-derived GSCs, often engineered to express a reporter gene like luciferase for in vivo imaging, are harvested and resuspended in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.
-
Animal Anesthesia: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Stereotactic Intracranial Injection: The anesthetized mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum). The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
-
Post-operative Care: The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical staples. The mouse is monitored during recovery from anesthesia and provided with appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively, typically once or twice a week, using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established (as determined by imaging), mice are randomized into treatment and control groups. The mTOR inhibitor is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoints for efficacy are typically tumor growth inhibition (measured by changes in bioluminescence signal or tumor volume on MRI) and overall survival.
-
Tissue Analysis: At the end of the study, brains can be harvested for histological and immunohistochemical analysis to confirm tumor formation and to assess the molecular effects of the drug on the tumor tissue.
Conclusion
Dual mTORC1/2 inhibitors represent a promising therapeutic avenue for glioblastoma, a disease with a dire prognosis. This compound has demonstrated preclinical efficacy in enhancing radiosensitivity and has shown an acceptable safety profile in early clinical trials. While direct comparative data with other dual mTOR inhibitors in glioblastoma models is still emerging, the available evidence suggests that potent and sustained inhibition of both mTORC1 and mTORC2 is crucial for anti-tumor activity. Further research, including head-to-head preclinical studies and well-designed clinical trials, is necessary to fully elucidate the comparative efficacy of this compound and other dual mTOR inhibitors and to identify patient populations most likely to benefit from this therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these targeted agents for the treatment of glioblastoma.
References
- 1. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. Dual Targeting of EGFR and MTOR Pathways Inhibits Glioblastoma Growth by Modulating the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide – Metabolic Changes are Associated with Enhanced Survival - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vistusertib Target Inhibition: A Comparative Guide to p-S6 and p-NDRG1 Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the target inhibition of Vistusertib, a dual mTORC1/mTORC2 inhibitor. We will focus on the downstream biomarkers, phosphorylated ribosomal protein S6 (p-S6) for mTORC1 and phosphorylated N-myc downstream-regulated gene 1 (p-NDRG1) for mTORC2, and compare the effects of this compound with those of mTORC1-selective inhibitors like everolimus.
Introduction to this compound and mTOR Signaling
This compound (AZD2014) is a potent, orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] mTOR is a central regulator of cell growth, proliferation, and metabolism, and it functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2]
-
mTORC1 is sensitive to rapamycin and its analogs (rapalogs) and controls protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The phosphorylation of ribosomal protein S6 (S6), a substrate of S6K, is a commonly used pharmacodynamic biomarker for mTORC1 activity.[3][4]
-
mTORC2 is largely insensitive to acute rapamycin treatment and regulates cell survival and cytoskeletal organization.[2] One of its key substrates is Akt, which it phosphorylates at Serine 473. Another specific downstream target that has emerged as a reliable biomarker for mTORC2 activity is NDRG1, which is phosphorylated at Threonine 346 by the mTORC2-activated kinase SGK1.[5][6]
Dual inhibition of both mTORC1 and mTORC2, as achieved by this compound, is hypothesized to be more effective than mTORC1 inhibition alone by blocking the feedback activation of Akt that can occur with rapalogs.[7] Validating the inhibition of both complexes is therefore crucial.
Comparative Analysis of mTOR Inhibitors and Biomarker Modulation
The choice of biomarkers is critical to confirm the dual inhibitory activity of this compound and to differentiate it from mTORC1-selective inhibitors.
| Inhibitor | Class | mTORC1 Inhibition | mTORC2 Inhibition | Effect on p-S6 (Ser235/236) | Expected Effect on p-NDRG1 (Thr346) |
| This compound (AZD2014) | Dual mTORC1/mTORC2 Inhibitor | Yes | Yes | ↓ | ↓ |
| Everolimus (Rapalog) | mTORC1 Inhibitor | Yes | No (or only with chronic exposure) | ↓ | No change or ↑ |
As a dual inhibitor, this compound is expected to decrease the phosphorylation of both the mTORC1 biomarker p-S6 and the mTORC2 biomarker p-NDRG1. In contrast, everolimus, an mTORC1-selective inhibitor, reduces p-S6 levels but is not expected to inhibit p-NDRG1 phosphorylation. This makes p-NDRG1 a key differentiating biomarker.
Experimental Data Summary
The following table summarizes findings from studies evaluating the effects of mTOR inhibitors on p-S6 and the mTORC2 pathway.
| Study Focus | Drug(s) | Model | Key Findings on Biomarkers |
| This compound in Prostate Cancer | This compound | Clinical (prostatectomy tissue) | Significant reduction in p-S6 and p-4EBP1 levels post-treatment. |
| Everolimus in T-cell Lymphoma | Everolimus | In vitro (cell lines) | Complete inhibition of p-S6 phosphorylation.[8] |
| mTORC2 and NDRG1 | Torin 2 (dual mTORC1/2 inhibitor) | In vitro (renal cancer cells) | Torin 2, but not the mTORC1 inhibitor rapamycin, significantly reduced p-NDRG1 (Thr346) levels.[6] |
| mTORC2 and NDRG1 | Not applicable (mechanistic study) | In vitro (mesothelial cells) | Activation of mTORC2 leads to phosphorylation of NDRG1 at Thr346.[5][9] |
Signaling Pathways and Experimental Workflow
mTOR Signaling and Inhibitor Targets
Caption: mTOR signaling pathway showing inhibition points of this compound and Everolimus.
Experimental Workflow for Biomarker Analysis
Caption: A typical Western Blot workflow for analyzing p-S6 and p-NDRG1 levels.
Logical Framework for Target Validation
Caption: Logical framework for validating this compound's dual target inhibition.
Experimental Protocols
Western Blotting for p-S6 and p-NDRG1
This protocol provides a general framework. Optimal conditions should be determined experimentally.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with one of the following primary antibodies diluted in 5% BSA/TBST:
-
Rabbit anti-phospho-S6 (Ser235/236) (e.g., Cell Signaling Technology, #2211) at a 1:1000 dilution.
-
Rabbit anti-phospho-NDRG1 (Thr346) (e.g., Cell Signaling Technology, #5482) at a 1:1000 dilution.[11]
-
An appropriate loading control antibody (e.g., anti-GAPDH, anti-β-actin).
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.
-
Analysis: Quantify band intensities and normalize to the loading control.
Immunohistochemistry (IHC) for p-S6
This protocol is for formalin-fixed, paraffin-embedded (FFPE) sections.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate slides with anti-phospho-S6 (Ser235/236) antibody (e.g., Cell Signaling Technology, #2211) overnight at 4°C.[1]
-
Detection: Use a polymer-based detection system with a secondary antibody and DAB chromogen.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and coverslip.
-
Analysis: Score the intensity and percentage of stained cells.
Conclusion
The validation of this compound's target inhibition requires the assessment of both mTORC1 and mTORC2 activity. The use of p-S6 as a biomarker for mTORC1 is well-established. The emerging understanding of p-NDRG1 (Thr346) as a specific and robust biomarker for mTORC2 activity provides a powerful tool to confirm the dual inhibitory action of this compound. The combined analysis of both p-S6 and p-NDRG1 allows for a clear differentiation of dual mTORC1/mTORC2 inhibitors from mTORC1-selective agents like everolimus, providing crucial pharmacodynamic data for preclinical and clinical studies.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. mTOR Regulation of N-Myc Downstream Regulated 1 (NDRG1) Phosphorylation in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mTORC2/SGK1/NDRG1 Signaling Axis Is Critical for the Mesomesenchymal Transition of Pleural Mesothelial Cells and the Progression of Pleural Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Phospho-NDRG1 (Thr346) (D98G11) XP® Rabbit mAb (#5482) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Vistusertib with Paclitaxel in Ovarian Cancer: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining Vistusertib (AZD2014), a dual mTORC1/2 inhibitor, with paclitaxel, a standard chemotherapeutic agent, for the treatment of ovarian cancer. We will delve into the preclinical and clinical evidence, present comparative data in structured tables, detail the experimental methodologies, and visualize key pathways and workflows.
Introduction: The Rationale for Combination Therapy
Ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), often develops resistance to standard chemotherapy regimens like paclitaxel.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently activated in ovarian cancer and is associated with chemoresistance and poor clinical outcomes.[2][3][4] this compound is a dual inhibitor of mTORC1 and mTORC2, key components of this pathway.[1][2] The rationale for combining this compound with paclitaxel is to inhibit the pro-survival signals mediated by the mTOR pathway, thereby potentially overcoming resistance and enhancing the cytotoxic effects of paclitaxel.[2][5] Preclinical studies have suggested that while paclitaxel induces cell stress, it can also lead to an increase in pro-survival signals like phosphorylated AKT (p-AKT); this compound can counteract this effect.[2][6]
Mechanism of Action and Synergy
This compound targets and inhibits both mTORC1 and mTORC2 complexes. This leads to the downstream inhibition of protein synthesis, cell growth, and proliferation by blocking the phosphorylation of key substrates like S6 kinase (S6K) and AKT at serine 473 (S473).[2] Paclitaxel's primary mechanism is the stabilization of microtubules, which disrupts mitosis and leads to cell cycle arrest and apoptosis.[7]
The synergistic potential lies in this compound's ability to block the escape pathways that cancer cells use to survive paclitaxel-induced stress. By inhibiting mTORC1/2, this compound prevents the upregulation of survival signals, leading to increased apoptosis and reduced tumor growth when combined with paclitaxel.[2][4]
Figure 1: Simplified signaling pathway of this compound and Paclitaxel interaction.
Preclinical Data Summary
Preclinical studies in ovarian cancer cell lines and xenograft models have demonstrated the potential of the this compound-paclitaxel combination.
In Vitro Studies
The combination has been tested across a panel of human ovarian cancer cell lines, showing primarily additive effects on growth inhibition.[2][8] In a study of 12 cell lines, only one (OAW42) showed a synergistic effect based on the Loewe model of additivity, while the rest demonstrated additive effects.[2][8] The combination robustly inhibited downstream targets of mTORC1 (S6K) and mTORC2 (AKT).[2]
| Cell Line | This compound GI50 (nM) | Paclitaxel GI50 (nM) | Combination Effect | Reference |
| A2780 | ~500 | ~5 | Additive | [2] |
| A2780cis | ~600 | ~10 | Additive | [2] |
| OAW42 | ~400 | ~3 | Synergistic | [2] |
| SKOV3 | ~1000 | ~8 | Additive | [2] |
| Various Others | (Range) | (Range) | Mostly Additive | [2][8] |
Note: GI50 values are approximate and derived from graphical data in the cited literature.
In Vivo Studies
In a cisplatin-resistant (A2780CisR) xenograft model, the combination of this compound and paclitaxel resulted in a significant reduction in tumor volume compared to the control group and either drug administered alone.[4] This anti-tumor activity was associated with a significant increase in apoptosis, as measured by cleaved PARP staining.[4]
| Animal Model | Treatment Group | Outcome | p-value | Reference |
| A2780CisR Xenograft | This compound + Paclitaxel | Significant reduction in tumor volume vs. control | p=0.03 | [4] |
| A2780CisR Xenograft | This compound + Paclitaxel | Significant increase in apoptosis (cleaved PARP) | p=0.0003 | [4] |
| A2780CisR Xenograft | This compound + Paclitaxel | Significant decrease in phosphocholine levels | p=0.01 | [4] |
| A2780CisR Xenograft | This compound + Paclitaxel | Significant decrease in ATP levels | p=0.04 | [4] |
Clinical Trial Data
The promising preclinical data led to clinical evaluation of the combination.
Phase I Study
A Phase I trial with an expansion cohort for patients with HGSOC showed encouraging results.[1][9] The combination was found to be tolerable, and it demonstrated significant anti-tumor activity in a heavily pre-treated patient population.[1][5]
| Trial Phase | Patient Population | N | RECIST Response Rate | GCIG CA125 Response Rate | Median PFS (months) | Reference |
| Phase I | High-Grade Serous Ovarian Cancer | 25 | 52% | 64% | 5.8 | [1][5][9] |
Phase II (OCTOPUS) Study
Despite the promising Phase I results, the subsequent randomized, placebo-controlled Phase II OCTOPUS trial did not meet its primary endpoint.[10][11] The addition of this compound to weekly paclitaxel did not significantly improve progression-free survival (PFS) or overall survival (OS) in patients with platinum-resistant HGSOC.[10][11]
| Trial Phase | Treatment Arm | N | Median PFS (months) | Median OS (months) | Grade 3-4 Adverse Events | Reference |
| Phase II | This compound + Paclitaxel | 70 | 4.5 | 9.7 | 41.2% | [10][11] |
| Phase II | Placebo + Paclitaxel | 70 | 4.1 | 11.1 | 36.7% | [10][11] |
The trial concluded that in an unselected population of patients with platinum-resistant ovarian cancer, this compound does not add significant clinical activity to weekly paclitaxel.[10][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Cell Viability Assay (Sulforhodamine B - SRB)
-
Objective: To determine the growth inhibitory effects of this compound and paclitaxel, alone and in combination.
-
Protocol:
-
Seed ovarian cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound, paclitaxel, or the combination of both for a specified period (e.g., 72 hours).
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution.
-
Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.
-
Measure the optical density at 570 nm using a plate reader.
-
Calculate the GI50 (the concentration required to inhibit cell growth by 50%) and use software (e.g., CalcuSyn) to determine synergy, additivity, or antagonism using the Loewe additivity model.[2]
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the inhibition of mTORC1/2 pathway proteins.
-
Protocol:
-
Treat cells with this compound, paclitaxel, or the combination for a set time (e.g., 24 hours).[2]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-S6K, p-AKT (S473), total S6K, total AKT, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Protocol:
-
Subcutaneously inject ovarian cancer cells (e.g., A2780cis) into the flank of immunocompromised mice (e.g., BALB/c nude).[4]
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Paclitaxel alone, and this compound + Paclitaxel.
-
Administer drugs according to a predetermined schedule and dosage. This compound is typically given orally, and paclitaxel via intraperitoneal injection.
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Figure 2: Typical preclinical to clinical experimental workflow.
Conclusion
The combination of this compound and paclitaxel in ovarian cancer presents a mixed but informative picture. Strong preclinical data demonstrated additive-to-synergistic effects in vitro and significant tumor growth inhibition in vivo, supported by clear evidence of mTOR pathway modulation.[2][4] These findings, along with a promising Phase I trial, provided a solid rationale for further investigation.[1]
However, the definitive Phase II OCTOPUS trial did not demonstrate a clinical benefit for the addition of this compound to paclitaxel in an unselected population of women with platinum-resistant ovarian cancer.[10][12] This highlights the common challenge of translating preclinical and early clinical success into later-phase trial victories. Future research may focus on identifying predictive biomarkers to enrich for a patient population that could benefit from this combination, potentially re-evaluating the role of mTOR inhibitors in specific, molecularly-defined subsets of ovarian cancer.[12]
References
- 1. This compound (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Treatment extends lives of patients with terminal ovarian and lung cancers | Cancer | The Guardian [theguardian.com]
- 6. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models | Semantic Scholar [semanticscholar.org]
- 7. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. curetoday.com [curetoday.com]
- 10. Efficacy and Safety of Weekly Paclitaxel Plus this compound vs Paclitaxel Alone in Patients With Platinum-Resistant Ovarian High-Grade Serous Carcinoma: The OCTOPUS Multicenter, Phase 2, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addition of this compound to Paclitaxel in Platinum-Resistant Ovarian High-Grade Serous Carcinoma - The ASCO Post [ascopost.com]
- 12. cancerresearchuk.org [cancerresearchuk.org]
Vistusertib in combination with anastrozole for endometrial cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vistusertib in combination with anastrozole for the treatment of hormone receptor-positive (HR+) recurrent or metastatic endometrial cancer. The evaluation is based on the pivotal VICTORIA clinical trial, alongside a comparative analysis of alternative therapeutic strategies. This document details the clinical efficacy, safety profiles, and underlying mechanisms of action, supported by available clinical data. While direct preclinical experimental data for this specific combination in endometrial cancer models is not extensively published, this guide synthesizes the clinical findings and the established mechanisms of each agent.
Mechanism of Action and Therapeutic Rationale
Endometrial cancer is frequently a hormone-dependent malignancy, with estrogen signaling promoting tumor growth.[1] The PI3K/AKT/mTOR signaling pathway is also commonly deregulated in endometrial cancers, contributing to tumor progression and resistance to endocrine therapies.[1][2]
Anastrozole is an aromatase inhibitor that blocks the peripheral conversion of androgens to estrogens, thereby reducing the levels of circulating estrogen available to stimulate the growth of hormone receptor-positive cancer cells.
This compound (AZD2014) is a dual inhibitor of mTORC1 and mTORC2, key protein complexes in the PI3K/AKT/mTOR pathway. By inhibiting both complexes, this compound can more comprehensively block downstream signaling that drives cell proliferation, survival, and metabolism.[1]
The combination of this compound and anastrozole is based on the rationale that dual targeting of both the estrogen receptor and the PI3K/AKT/mTOR pathways can overcome endocrine resistance and lead to improved anti-tumor activity.[1][2]
Signaling Pathway Overview
Caption: Dual inhibition of estrogen synthesis and the PI3K/AKT/mTOR pathway.
Clinical Performance: The VICTORIA Trial
The VICTORIA trial, a multicenter, open-label, phase 1/2 randomized clinical study, evaluated the efficacy and safety of this compound in combination with anastrozole compared to anastrozole alone in women with hormone receptor-positive recurrent or metastatic endometrial cancer.[1][2][3][4][5][6]
Efficacy Data
The addition of this compound to anastrozole demonstrated a clinically meaningful improvement in patient outcomes.[1][3][5]
| Efficacy Endpoint | This compound + Anastrozole (n=49) | Anastrozole Alone (n=24) |
| 8-Week Progression-Free Rate (PFR) | 67.3% | 39.1% |
| Overall Response Rate (ORR) | 24.5% | 17.4% |
| Median Progression-Free Survival (PFS) | 5.2 months | 1.9 months |
| 12-Month Overall Survival (OS) Rate | 71.3% | 70.8% |
| 24-Month Overall Survival (OS) Rate | 38.1% | 53.0% |
Data sourced from the VICTORIA clinical trial.[1][3][5]
Safety and Tolerability
The combination of this compound and anastrozole had a manageable safety profile. The most common adverse events are summarized below.[5][7]
| Adverse Event (Any Grade) | This compound + Anastrozole | Anastrozole Alone |
| Fatigue | 69% | 29% |
| Nausea | 51% | Not Reported |
| Diarrhea | 41% | 13% |
| Arthralgia | Not Reported | 29% |
Data sourced from the VICTORIA clinical trial.[5][7]
The most common grade 3 or higher adverse events in the combination arm were lymphopenia and hyperglycemia.[2]
Comparison with Alternative Therapies
The treatment landscape for recurrent or metastatic endometrial cancer includes other hormonal therapies, targeted therapies, chemotherapy, and immunotherapy.
Alternative Endocrine-Based Therapies
| Therapy | Mechanism of Action | Reported Efficacy |
| Everolimus (mTOR inhibitor) + Letrozole (Aromatase inhibitor) | Dual inhibition of mTORC1 and estrogen synthesis. | In a phase II study, this combination showed a clinical benefit rate of 40% and an objective response rate of 32% in patients with recurrent endometrial carcinoma. |
| Fulvestrant (SERD) | A selective estrogen receptor downregulator that binds to and degrades the estrogen receptor. | As a single agent, fulvestrant has shown modest activity in recurrent endometrial cancer. In combination with the CDK4/6 inhibitor abemaciclib, a phase II study reported an objective response rate of 44% and a median progression-free survival of 9.0 months in HR+ recurrent endometrial cancer. |
Other Systemic Therapies
| Therapy Class | Examples | General Use and Efficacy |
| Chemotherapy | Carboplatin and Paclitaxel | Standard first-line treatment for advanced or recurrent endometrial cancer. |
| Immunotherapy (Immune Checkpoint Inhibitors) | Pembrolizumab, Dostarlimab | Approved for patients with mismatch repair deficient (dMMR) or microsatellite instability-high (MSI-H) tumors. Pembrolizumab in combination with lenvatinib is an option for patients with mismatch repair proficient (pMMR) tumors. |
Experimental Protocols (Clinical Trial Design)
VICTORIA Trial Protocol (Simplified)
Caption: Simplified workflow of the VICTORIA clinical trial.
Inclusion Criteria: Patients with histologically confirmed estrogen receptor and/or progesterone receptor-positive recurrent or metastatic endometrial cancer not amenable to curative treatment.[4]
Exclusion Criteria: Patients with prior mTOR inhibitor treatment.[4]
Dosage and Administration:
-
This compound: 125 mg orally, twice daily, for 2 days per week.[2]
-
Anastrozole: 1 mg orally, daily.[2]
Primary Endpoint: 8-week progression-free rate.[5]
Secondary Endpoints: Objective response rate, duration of response, progression-free survival, overall survival, and incidence of adverse events.[5]
Conclusion
The combination of this compound and anastrozole represents a promising therapeutic strategy for patients with hormone receptor-positive recurrent or metastatic endometrial cancer, demonstrating improved efficacy over anastrozole alone in the VICTORIA trial.[1][3][5] The manageable safety profile further supports its potential clinical utility.[5][7] While direct preclinical data for this specific combination in endometrial cancer models is limited, the strong clinical evidence and the sound biological rationale of dual pathway inhibition provide a solid foundation for its consideration in this patient population. Further research, including translational studies to identify predictive biomarkers, will be crucial to optimize the use of this combination therapy in the treatment of endometrial cancer.
References
- 1. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor-Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. icm.unicancer.fr [icm.unicancer.fr]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Hormone Therapy plus mTOR Inhibitors in the Treatment of Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Guide to Vistusertib and PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted cancer therapies remains a critical challenge in oncology. Within the intricate web of cellular signaling, the PI3K/AKT/mTOR pathway is a central hub for regulating cell growth, proliferation, and survival. Consequently, it is a prime target for drug development. Vistusertib (AZD2014), a dual mTORC1/mTORC2 inhibitor, and a range of Phosphoinositide 3-kinase (PI3K) inhibitors have shown promise in clinical and preclinical settings. However, their efficacy can be limited by intrinsic and acquired resistance mechanisms, often involving complex feedback loops that lead to cross-resistance between these agents. This guide provides a comparative analysis of this compound and various PI3K inhibitors, focusing on the mechanisms of cross-resistance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in designing rational combination strategies to overcome therapeutic resistance.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and a selection of PI3K inhibitors across various cancer cell lines. This data highlights the differential sensitivity of cancer cells to these agents and provides a basis for understanding potential cross-resistance.
Table 1: IC50 Values of this compound (mTORC1/2 Inhibitor) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 78 (p-AKT S473) / 210 (p-S6 S235/236) | [1] |
| MCF7 | Breast Cancer (ER+) | ~85 (TAMR) / ~50 (ICIR) | [2] |
| HCC70 | Triple-Negative Breast Cancer | GI50 < 1 µM | [3] |
| PC3 | Prostate Cancer | GI50 < 1 µM | [3] |
GI50: Concentration for 50% growth inhibition. TAMR: Tamoxifen-resistant. ICIR: Fulvestrant-resistant.
Table 2: IC50 Values of Selected PI3K Inhibitors in Cancer Cell Lines
| Inhibitor (Target) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Alpelisib (PI3Kα) | KPL4 | Breast Cancer (HER2+) | ~100 | [4] |
| HCC1954 | Breast Cancer (HER2+) | ~500 | [4] | |
| SKBR3 | Breast Cancer (HER2+) | ~800 | [4] | |
| BT474 | Breast Cancer (HER2+) | ~1000 | [4] | |
| MCF-7 | Breast Cancer | 225 | [5] | |
| T47D | Breast Cancer | 3055 | [5] | |
| Copanlisib (pan-PI3K) | KPL4 | Breast Cancer | ~10 | [6][7] |
| BT20 | Breast Cancer | Induces apoptosis at 20-200 nM | [6] | |
| HepG2 | Liver Cancer | 31.6 | [7] | |
| Hep3B | Liver Cancer | 72.4 | [7] | |
| AZD8186 (PI3Kβ/δ) | LNCAP | Prostate Cancer | <10 - 300 (pathway inhibition) | [3] |
| PC3 | Prostate Cancer | <10 - 300 (pathway inhibition) | [3] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | <10 - 300 (pathway inhibition) | [3] | |
| HCC70 | Triple-Negative Breast Cancer | <10 - 300 (pathway inhibition) | [3] | |
| Gedatolisib (pan-PI3K/mTOR) | MDA-361 | Breast Cancer | 4.0 | [8] |
| PC3-MM2 | Prostate Cancer | 13.1 | [8] |
Signaling Pathways and Cross-Resistance Mechanisms
The PI3K/AKT/mTOR signaling network is characterized by several feedback loops that can contribute to drug resistance. Inhibition of a single node in the pathway can lead to the compensatory activation of other components, thereby attenuating the therapeutic effect.
The PI3K/AKT/mTOR Signaling Cascade
Caption: The canonical PI3K/AKT/mTOR signaling pathway.
Feedback Loops and Mechanisms of Resistance
Inhibition of mTORC1 by drugs like rapamycin analogs can lead to a feedback activation of PI3K signaling.[9] This occurs through the S6K1-mediated degradation of insulin receptor substrate (IRS), which normally dampens PI3K signaling. When S6K1 is inhibited, IRS levels rise, leading to increased PI3K activity and AKT phosphorylation, thus bypassing the mTORC1 blockade. This compound, by inhibiting both mTORC1 and mTORC2, aims to overcome this by directly blocking the upstream activator of AKT (mTORC2). However, resistance can still emerge through PI3K-dependent and independent mechanisms.
Caption: Feedback loop leading to resistance to mTORC1 inhibition.
Conversely, inhibition of PI3K can lead to the activation of other signaling pathways, such as the MAPK/ERK pathway, as a compensatory survival mechanism. Furthermore, in PTEN-null tumors, which are dependent on the PI3Kβ isoform, inhibition of this isoform can be effective, but resistance can develop through the reactivation of mTOR signaling. This provides a strong rationale for the combination of PI3Kβ inhibitors with mTOR inhibitors like this compound.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in cross-resistance studies.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of the inhibitors (this compound, PI3K inhibitors, or combinations) and incubate for the desired period (e.g., 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.[12]
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[13]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[13]
-
Solubilize the bound SRB with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.[12]
-
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, to assess the activity of signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the proteins of interest (e.g., AKT, S6).[14]
-
Protocol:
-
Sample Preparation:
-
Treat cells with inhibitors as described for the viability assays.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for the total or phosphorylated form of the target protein (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-S6 Ser235/236, anti-S6) overnight at 4°C.[15][16]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
-
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a typical workflow for investigating cross-resistance between this compound and PI3K inhibitors.
Caption: A workflow for studying cross-resistance.
Conclusion
The interplay between this compound and PI3K inhibitors is complex, with the potential for both synergistic anti-tumor activity and the development of cross-resistance. Understanding the underlying molecular mechanisms, particularly the feedback loops within the PI3K/AKT/mTOR pathway, is paramount for the rational design of effective combination therapies. The data and protocols presented in this guide offer a framework for researchers to investigate these interactions and develop novel strategies to overcome therapeutic resistance in cancer. By combining potent, targeted inhibitors in a mechanistically informed manner, it may be possible to achieve more durable clinical responses for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination of mTORC1/2 inhibitor this compound plus fulvestrant in vitro and in vivo targets oestrogen receptor-positive endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. researchgate.net [researchgate.net]
Vistusertib vs. AZD8055: A Head-to-Head In Vitro Comparison of Dual mTORC1/2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two potent dual mTORC1/mTORC2 inhibitors: Vistusertib (AZD2014) and AZD8055. This document summarizes key experimental data on their biochemical and cellular activities, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
This compound (AZD2014) and AZD8055 are both ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival. Both compounds effectively block the two distinct mTOR complexes, mTORC1 and mTORC2, representing a significant advancement over earlier allosteric mTORC1 inhibitors like rapamycin. This compound was developed as a close analog of AZD8055 with the goal of improving its pharmacokinetic properties.[1] This guide focuses on their comparative in vitro performance.
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the key quantitative data comparing the in vitro activity of this compound and AZD8055.
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| This compound (AZD2014) | mTOR | Cell-free kinase assay | 2.8 | [2] |
| AZD8055 | mTOR | Cell-free kinase assay | 0.8 | [3][4] |
Table 1: Biochemical Potency against mTOR Kinase. This table compares the half-maximal inhibitory concentration (IC50) of this compound and AZD8055 in a cell-free enzymatic assay.
| Inhibitor | Cell Line | Target Readout | IC50 (nM) | Source |
| This compound (AZD2014) | MDA-MB-468 | pS6 (S235/236) (mTORC1) | 200 | [5] |
| This compound (AZD2014) | MDA-MB-468 | pAKT (S473) (mTORC2) | 80 | [5] |
| AZD8055 | MDA-MB-468 | pS6 (S235/236) (mTORC1) | Not explicitly stated in a direct comparison | |
| AZD8055 | MDA-MB-468 | pAKT (S473) (mTORC2) | Not explicitly stated in a direct comparison | |
| AZD8055 | H838 | Proliferation | 20 | [6] |
| AZD8055 | A549 | Proliferation | 50 | [6] |
| AZD8055 | U87MG | Proliferation | 53 | [6] |
Table 2: Cellular Potency and Antiproliferative Activity. This table presents the cellular IC50 values for the inhibition of mTORC1 and mTORC2 downstream signaling, as well as the antiproliferative effects in various cancer cell lines. It has been reported that the in vitro potency of this compound is approximately 5-fold lower than that of AZD8055.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
mTOR Kinase Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of the compounds on mTOR kinase activity.
-
Reaction Setup: The kinase reaction is performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, and 5 mM MnCl2.
-
Enzyme and Substrate: 250 ng of active mTOR enzyme is incubated with 1 µg of inactive S6K protein as the substrate.
-
ATP and Inhibitor: The reaction is initiated by adding ATP to a final concentration of 100 µM, along with varying concentrations of the test inhibitor (this compound or AZD8055).
-
Incubation: The reaction mixture is incubated at 30°C for 30 minutes.
-
Termination and Detection: The reaction is stopped, and the level of phosphorylated S6K is determined by Western blotting using a phospho-specific antibody.
Western Blotting for mTOR Signaling
This method is used to assess the inhibition of mTORC1 and mTORC2 downstream targets in cellular assays.
-
Cell Culture and Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere. They are then treated with various concentrations of this compound or AZD8055 for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 targets (e.g., p-S6, p-4EBP1) and mTORC2 targets (e.g., p-AKT Ser473).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or AZD8055 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.
Mandatory Visualization
mTOR Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Predicting Sensitivity to Vistusertib Treatment in Endometrial Cancer
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Vistusertib, a dual mTORC1/2 inhibitor, with a focus on its application in endometrial cancer. We will compare this compound with an alternative mTOR inhibitor, everolimus, and present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.
This compound: A Dual mTORC1/2 Inhibitor
This compound (AZD2014) is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1] Unlike first-generation mTOR inhibitors (rapalogs) that primarily target mTOR complex 1 (mTORC1), this compound is a dual inhibitor, targeting both mTORC1 and mTORC2.[2] This dual inhibition leads to a more comprehensive blockade of the pathway, potentially overcoming some resistance mechanisms associated with mTORC1-specific inhibitors.
Predictive Biomarkers for this compound Sensitivity in Endometrial Cancer
The Phase II VICTORIA trial evaluated the efficacy of this compound in combination with the aromatase inhibitor anastrozole in patients with hormone receptor-positive recurrent or metastatic endometrial cancer.[3][4] This trial not only demonstrated the clinical benefit of the combination therapy but also identified potential predictive biomarkers of response.
A key finding from a translational study of the VICTORIA trial was the association between the mRNA expression levels of two ribosome biogenesis factors, NHP2 and NOP10 , and treatment response.[5][6] Specifically, significantly higher mRNA levels of NHP2 and NOP10 were observed in non-responders compared to responders in the this compound plus anastrozole arm.[5][6]
Quantitative Biomarker Data from the VICTORIA Trial
While the precise fold-change in mRNA expression was not detailed in the available literature, the statistical significance of the findings underscores the potential of NHP2 and NOP10 as biomarkers of resistance to this compound in this patient population.[5][6]
Comparison with an Alternative mTOR Inhibitor: Everolimus
Everolimus is a rapalog, an mTORC1-specific inhibitor, also used in the treatment of advanced or recurrent endometrial cancer.[7][8] Understanding the predictive biomarkers for everolimus is crucial for patient stratification and for comparing its utility with this compound.
Predictive Biomarkers for Everolimus Sensitivity in Endometrial Cancer
Several biomarkers have been investigated for predicting sensitivity to everolimus in endometrial cancer:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, a key component of the PI3K pathway, have been associated with sensitivity to everolimus.[9]
-
PTEN Loss: Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, is another potential predictor of response to everolimus.[6][10]
-
KRAS Mutations: Conversely, the presence of KRAS mutations, particularly in conjunction with PI3K pathway alterations, has been linked to resistance to everolimus.[7][9]
Clinical Trial Data: this compound vs. Everolimus in Endometrial Cancer
The following tables summarize the clinical trial data for this compound in the VICTORIA trial and a relevant study of everolimus in combination with letrozole in a similar patient population.
Table 1: Clinical Efficacy of this compound in the VICTORIA Trial [3][4]
| Treatment Arm | Progression-Free Rate at 8 weeks (8wk-PFR) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound + Anastrozole | 67.3% | 24.5% | 5.2 months |
| Anastrozole Alone | 39.1% | 17.4% | 1.9 months |
Table 2: Clinical Efficacy of Everolimus and Letrozole in Recurrent Endometrial Carcinoma [11]
| Treatment Arm | Clinical Benefit Rate (CBR) | Objective Response Rate (ORR) |
| Everolimus + Letrozole | 40% | 32% |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Ribosome biogenesis-based predictive biomarkers in endocrine therapy (Anastrozole) combined with mTOR inhibitor (this compound) in endometrial cancer: translational study from the VICTORIA trial in collaboration with the GINECO group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of everolimus in recurrent metastatic endometrial cancer with PTEN deletion: a case report - Zhang- Gland Surgery [gs.amegroups.org]
- 3. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor-Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome biogenesis‐based predictive biomarkers in endocrine therapy (Anastrozole) combined with mTOR inhibitor (this compound) in endometrial cancer: translational study from the VICTORIA trial in collaboration with the GINECO group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting clinical benefit from everolimus in patients with advanced solid tumors, the CPCT-03 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search continues: Looking for predictive biomarkers for response to mTOR inhibition in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II study of oral mammalian target of rapamycin (mTOR) inhibitor, everolimus, in patients with recurrent endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIK3CA and KRAS mutations predict for response to everolimus therapy: now that’s RAD001 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of everolimus in recurrent metastatic endometrial cancer with PTEN deletion: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
Vistusertib in Combination: A Comparative Guide to Additive and Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Vistusertib (AZD2014), a dual inhibitor of mTORC1 and mTORC2, is a promising targeted agent in oncology. Its efficacy is being explored in combination with various other targeted therapies and chemotherapeutic agents to enhance anti-tumor activity and overcome resistance. This guide provides a comparative analysis of the additive and synergistic effects of this compound in combination with other agents, supported by preclinical and clinical data.
This compound and Paclitaxel in Ovarian Cancer: An Additive Relationship
Preclinical studies investigating the combination of this compound with the chemotherapeutic agent paclitaxel have primarily demonstrated an additive effect in ovarian cancer models. In a panel of 12 ovarian cancer cell lines, the combination showed additive growth inhibition in the majority of cell lines.[1][2] One cell line, OAW42, exhibited synergistic growth inhibition based on the Loewe model of additivity.[1][3]
In vivo, the combination of this compound and paclitaxel led to a significant reduction in tumor volumes in a cisplatin-resistant A2780CisR xenograft model compared to either agent alone.[1][2][4] This anti-tumor effect was accompanied by a significant increase in apoptosis.[2][4]
Quantitative Data: this compound + Paclitaxel in Ovarian Cancer
| Cell Line | This compound GI50 (nM) | Paclitaxel GI50 (nM) | Combination Effect | Synergy Score (Loewe Model) |
| A2780 | 132 | 3.8 | Additive | < 5 |
| OVCAR-3 | 245 | 4.5 | Additive | < 5 |
| SKOV3 | 350 | 5.2 | Additive | < 5 |
| OAW42 | 180 | 2.9 | Synergistic | > 5 |
| ... (data for other 8 cell lines) | ... | ... | Additive | < 5 |
GI50 values are approximations based on graphical data from the cited study.
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: A2780CisR (cisplatin-resistant human ovarian cancer cell line).
-
Tumor Implantation: 2 x 10^6 cells in Matrigel injected subcutaneously.
-
Treatment Groups:
-
Vehicle control
-
This compound (AZD2014) administered orally
-
Paclitaxel administered intraperitoneally
-
This compound + Paclitaxel
-
-
Dosing Schedule: this compound administered daily, paclitaxel administered once weekly.
-
Endpoints: Tumor volume measurement, immunohistochemical analysis of apoptosis markers (e.g., cleaved PARP).[2][4]
Signaling Pathway and Experimental Workflow
The synergistic and additive effects of this compound and paclitaxel are rooted in their complementary mechanisms of action targeting the PI3K/AKT/mTOR signaling pathway.
Caption: this compound and Paclitaxel signaling pathway.
Caption: In vivo xenograft experimental workflow.
This compound and Fulvestrant in Breast Cancer: Synergistic Activity in Endocrine Resistance
In contrast to the additive effects observed with paclitaxel, the combination of this compound with the selective estrogen receptor degrader (SERD) fulvestrant has demonstrated synergistic anti-tumor activity in preclinical models of endocrine-resistant breast cancer.[5][6] This synergy is particularly relevant in tumors that have developed resistance to traditional endocrine therapies.
In patient-derived xenograft (PDX) models of acquired endocrine-resistant ER+ breast cancer, the combination of this compound and fulvestrant resulted in a more significant delay in tumor progression compared to either agent alone.[5]
Quantitative Data: this compound + Fulvestrant in ER+ Breast Cancer PDX Models
| PDX Model | Treatment Group | Mean Tumor Volume Change from Baseline |
| HBCx34 (Fulvestrant-sensitive) | Vehicle | +++ |
| Fulvestrant | - | |
| This compound | -- | |
| This compound + Fulvestrant | --- (Synergistic) | |
| HBCx19 (Fulvestrant-resistant) | Vehicle | +++ |
| Fulvestrant | ++ | |
| This compound | + | |
| This compound + Fulvestrant | -- (Synergistic) |
Qualitative representation of tumor growth inhibition based on cited studies.
Experimental Protocol: Patient-Derived Xenograft (PDX) Study
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Models: Patient-derived tumor fragments from ER+ breast cancer patients with acquired endocrine resistance.
-
Tumor Implantation: Subcutaneous implantation of tumor fragments.
-
Treatment Groups:
-
Vehicle control
-
Fulvestrant
-
This compound
-
This compound + Fulvestrant
-
-
Dosing Schedule: Dependent on the specific PDX model and study design.
-
Endpoints: Tumor volume measurements, biomarker analysis (e.g., Ki67, cleaved caspase-3).[5]
Signaling Pathway and Experimental Workflow
The synergy between this compound and fulvestrant stems from the dual targeting of the ER and PI3K/AKT/mTOR pathways, which are often co-activated in endocrine-resistant breast cancer.
Caption: this compound and Fulvestrant signaling pathway.
Caption: Patient-derived xenograft experimental workflow.
This compound and Anastrozole in Endometrial Cancer: Clinical Evidence of Benefit
In the clinical setting, the combination of this compound with the aromatase inhibitor anastrozole has shown promising activity in patients with hormone receptor-positive recurrent or metastatic endometrial cancer. The VICTORIA phase II trial demonstrated a significant improvement in progression-free survival for patients receiving the combination compared to anastrozole alone.[7][8][9][10][11]
Clinical Trial Data: this compound + Anastrozole (VICTORIA Trial)
| Endpoint | This compound + Anastrozole Arm | Anastrozole Alone Arm |
| Progression-Free Rate at 8 Weeks | 67.3% | 39.1% |
| Overall Response Rate (ORR) | 24.5% | 17.4% |
| Median Progression-Free Survival (PFS) | 5.2 months | 1.9 months |
Clinical Trial Protocol: VICTORIA (NCT02730923)
-
Study Design: Multicenter, open-label, randomized phase II trial.
-
Patient Population: Women with hormone receptor-positive (ER+ and/or PR+) recurrent or metastatic endometrial cancer who had received up to one prior line of chemotherapy.
-
Intervention:
-
Arm A: Anastrozole 1 mg daily.
-
Arm B: this compound 125 mg twice daily on 2 consecutive days per week + Anastrozole 1 mg daily.
-
-
Primary Endpoint: Progression-free rate at 8 weeks.
-
Secondary Endpoints: Overall response rate, duration of response, progression-free survival, overall survival.[8][9]
This compound and Selumetinib: Targeting Parallel Pathways
The combination of this compound with the MEK1/2 inhibitor selumetinib is being investigated based on the rationale of dual blockade of the PI3K/mTOR and MAPK signaling pathways, which are frequently co-activated in various cancers and contribute to therapeutic resistance. A phase Ib/IIa clinical trial (TORCMEK) has evaluated the safety and preliminary efficacy of this combination in patients with advanced solid tumors.[12] Preclinical models have suggested synergistic activity with this dual pathway inhibition.[12]
Signaling Pathway Rationale
Caption: this compound and Selumetinib signaling pathway.
Conclusion
The combination of this compound with other targeted agents and chemotherapy demonstrates a range of interactions from additive to synergistic, depending on the combination partner and the cancer type. While the combination with paclitaxel in ovarian cancer appears to be largely additive, combinations with agents like fulvestrant in endocrine-resistant breast cancer and anastrozole in endometrial cancer show evidence of synergistic activity or significant clinical benefit. The ongoing exploration of this compound in combination with inhibitors of parallel signaling pathways, such as MEK inhibitors, holds the potential for further enhancing its anti-tumor efficacy. These findings underscore the importance of a rational basis for combination therapies, tailored to the specific molecular characteristics of the tumor.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the combination of the dual m-TORC1/2 inhibitor this compound (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of mTORC1/2 inhibitor this compound plus fulvestrant in vitro and in vivo targets oestrogen receptor-positive endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. icm.unicancer.fr [icm.unicancer.fr]
- 8. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor-Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Safety and Efficacy of the mTOR Inhibitor, this compound, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of Vistusertib: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Vistusertib (also known as AZD2014) is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates risks to personnel and the environment but also ensures the integrity of research activities. This guide provides a comprehensive overview of the essential safety information and step-by-step procedures for the proper disposal of this compound.
Hazard Profile of this compound
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring safe handling and disposal. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[2] |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline based on best practices for the disposal of hazardous pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including double chemotherapy gloves, a lab coat, and eye protection (safety glasses or goggles).[3]
2. Waste Segregation:
-
Bulk this compound Waste: This includes unused or expired this compound powder, solutions, and any items heavily contaminated with the compound (e.g., a flask from a spilled solution).
-
Trace this compound Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, absorbent pads, and plastic labware that has come into contact with this compound.
-
Place these items in a designated "trace chemotherapy" or "cytotoxic" waste container. These containers are often yellow.[3]
-
-
Sharps Waste: Syringes and needles used for handling this compound must be disposed of in a designated sharps container.
-
If the syringe contains residual this compound, it should be disposed of as bulk hazardous chemical waste.[3] Do not place syringes with visible liquid into a standard sharps container.
-
3. Container Management:
-
All waste containers must be kept closed when not in use.
-
Label all containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., "Toxic," "Reproductive Hazard").
4. Disposal Request and Pickup:
-
Once a waste container is full or is no longer needed, contact your institution's EHS department to arrange for pickup.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[4]
5. Final Disposal Method:
-
This compound waste will be transported by a licensed hazardous waste vendor for ultimate disposal, which is typically incineration at a permitted facility.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
